molecular formula C6H5ClN2O3 B041990 2-Chloro-6-methoxy-3-nitropyridine CAS No. 38533-61-8

2-Chloro-6-methoxy-3-nitropyridine

Cat. No.: B041990
CAS No.: 38533-61-8
M. Wt: 188.57 g/mol
InChI Key: DVRGUTNVDGIKTP-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-3-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-3-nitropyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGUTNVDGIKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191862
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38533-61-8
Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-Chloro-6-methoxy-3-nitropyridine
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Record name 2-chloro-6-methoxy-3-nitropyridine
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Record name 2-CHLORO-6-METHOXY-3-NITROPYRIDINE
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Foundational & Exploratory

2-Chloro-6-methoxy-3-nitropyridine CAS number 38533-61-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8)

Introduction

This compound is a specialized organic compound identified by the CAS number 38533-61-8.[1] It is a key building block in modern organic synthesis, particularly valued within the pharmaceutical and fine chemical industries.[2] Structurally, it is a pyridine ring substituted with chloro, methoxy, and nitro functional groups, which impart a versatile reactivity profile.[2][3] This compound typically appears as an off-white to yellow powder and serves as a critical intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][4] Its utility is pronounced in cross-coupling reactions, making it a valuable reagent for drug discovery and development professionals.[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 38533-61-8[1]
Molecular Formula C₆H₅ClN₂O₃[1][6]
Molecular Weight 188.57 g/mol [6][7]
Appearance Off-white to yellow powder[4]
Melting Point 78-80 °C (lit.)[5][8]
Boiling Point 298.5 ± 35.0 °C at 760 mmHg[8]
Density 1.4 ± 0.1 g/cm³[8]
Solubility Slightly soluble in water[4][5]
SMILES String COc1ccc(c(Cl)n1)--INVALID-LINK--=O
InChI Key DVRGUTNVDGIKTP-UHFFFAOYSA-N
EC Number 253-989-8

Synthesis and Reactivity

The primary synthesis route for this compound involves the reaction of 2,6-Dichloro-3-nitropyridine with methanol.[8] This process is a nucleophilic substitution where the methoxy group replaces one of the chlorine atoms on the pyridine ring.

Synthesis_Workflow Reactant1 2,6-Dichloro-3-nitropyridine (CAS: 16013-85-7) Product This compound (CAS: 38533-61-8) Reactant1->Product Nucleophilic Substitution Reactant2 Methanol (CAS: 67-56-1) Reactant2->Product

Caption: Synthesis of this compound.

The compound is a versatile intermediate, primarily utilized in Suzuki and Negishi cross-coupling reactions.[2][5] These reactions are fundamental for creating carbon-carbon bonds, allowing for the construction of complex molecular frameworks necessary for developing novel compounds, particularly in medicinal chemistry.[2] For instance, it is a known intermediate in the synthesis of the antibiotic Gepotidacin.[6]

Applications_Diagram cluster_reactions Key Applications Intermediate This compound Suzuki Suzuki Coupling Intermediate->Suzuki Negishi Negishi Coupling Intermediate->Negishi API API Synthesis (e.g., Gepotidacin) Intermediate->API

Caption: Key applications of this compound.

Experimental Protocols

Synthesis of this compound[6]

This protocol describes a laboratory-scale synthesis of the title compound.

Reagents and Materials:

  • Starting Material: Unspecified precursor (likely 2,6-dichloro-3-nitropyridine)

  • Solvent: Not specified, but extraction uses Ethyl Acetate

  • Quenching agent: Deionized water

  • Drying agent: Anhydrous sodium sulfate

  • Purification: Silica gel column chromatography

Procedure:

  • The reaction is initiated and maintained at 0 °C with stirring for 30 minutes.

  • The reaction mixture is then brought to room temperature and stirring is continued for an additional 2 hours.

  • After 2 hours, the reaction is stopped by cooling it back down to 0 °C.

  • The reaction is quenched by the addition of deionized water (100 mL).

  • The product is extracted with ethyl acetate (3 x 150 mL).

  • The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification:

  • The crude product is purified by silica gel column chromatography to afford the pure target compound, this compound.

Yield:

  • The reported yield for this procedure is 56% (12 g of product).[5]

  • ¹H NMR (300 MHz, CDCl₃) δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H).[5]

Structural Information

This compound possesses a planar structure with Cₛ point group symmetry.[5] The molecule contains 17 atoms, resulting in 45 fundamental vibrations, all of which are active in both IR and Raman spectroscopy.[5] Of these vibrations, 31 are in-plane and 14 are out-of-plane.[5]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn.

Hazard InformationDetailsSource(s)
Signal Word Warning[7]
Hazard Statements (H-Codes) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][9]
Precautionary Statements (P-Codes) P261, P264, P271, P280, P302+P352, P305+P351+P338
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Target Organs Respiratory system
Personal Protective Equipment (PPE) Dust mask (type N95 US), eyeshields, gloves
Storage Class 11 (Combustible Solids)

References

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxy-3-nitropyridine is a halogenated and nitrated pyridine derivative with significant applications in organic synthesis. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, featuring chloro, methoxy, and nitro groups, allows for diverse chemical transformations, making it a versatile intermediate. This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and purification workflow.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol [2]
Appearance Light yellow to yellow crystalline powder or solid.[1]
Melting Point 78-80 °C
Boiling Point 298.5 ± 35.0 °C (Predicted)
Solubility Sparingly soluble in water.[1]
Density 1.445 ± 0.06 g/cm³ (Predicted)
CAS Number 38533-61-8[2]
EC Number 253-989-8

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. For this compound, a sharp melting range close to the literature value indicates high purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Impurities typically depress and broaden the melting range.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

  • Capillary tubes (sealed at one end)[2]

  • Thermometer[2]

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[2]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

  • Measurement:

    • Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus. The heating rate is adjusted to be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[2]

    • Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in an oil bath within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution.[2]

  • Observation: The temperature at which the solid first begins to melt (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting range is reported as T₁-T₂.

Solubility Determination

The solubility of this compound in various solvents is crucial for its use in reactions and for its purification.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[3]

Apparatus:

  • Scintillation vials or test tubes

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe with a filter)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a vial.

  • Equilibration: The vial is sealed and placed in a constant temperature bath with continuous agitation (stirring or shaking) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: The suspension is allowed to stand at the same temperature to allow the undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.[4]

  • Analysis: The concentration of the dissolved solid in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in the chosen solvent at that temperature.[4]

Synthesis and Purification Workflow

This compound is typically synthesized via the nitration of a precursor, followed by purification. The following diagram illustrates a common synthetic and purification pathway.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 2,6-Dichloropyridine C 2,6-Dichloro-3-nitropyridine A->C Nitration B Nitrating Mixture (H₂SO₄/HNO₃) B->C E Crude this compound C->E Methoxylation D Sodium Methoxide (in Methanol) D->E G Pure this compound E->G Recrystallization F Recrystallization Solvent (e.g., Toluene/Heptane) F->G

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.[5][6]

Principle: This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[7]

Apparatus:

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: A suitable solvent or solvent system is chosen (e.g., toluene-heptane). The crude solid should be soluble in the boiling solvent but sparingly soluble at room temperature or below.[8]

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the solid.[7]

  • Decolorization (if necessary): If the solution is colored by impurities, a small amount of activated carbon can be added, and the solution is briefly boiled.

  • Hot Filtration: The hot solution is filtered by gravity to remove any insoluble impurities.

  • Crystallization: The hot, clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]

  • Isolation of Crystals: The crystals are collected by vacuum filtration using a Buchner funnel.[7]

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: The purified crystals are dried in a vacuum oven or by air drying to remove any residual solvent.[8] The purity of the final product can be assessed by melting point determination.[10]

References

2-Chloro-6-methoxy-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. This guide provides core technical data, including its molecular formula and weight, alongside other critical identifiers.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, offering a quick reference for laboratory use.

IdentifierValue
Molecular Formula C6H5ClN2O3[1][2][3]
Molecular Weight 188.57 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 38533-61-8[1][2][3]
SMILES COC1=CC=C(C(Cl)=N1)--INVALID-LINK--=O[1]

Physicochemical Properties

This compound typically appears as an off-white to yellow powder.[3] It has a melting point of approximately 78-80 °C.[4][5] It is sparingly soluble in water.[3][4]

Experimental Protocol: Synthesis and Purification

A common experimental procedure for the synthesis of this compound involves the following steps:

  • Reaction Setup : The reaction is initiated at 0 °C and stirred for 30 minutes.

  • Room Temperature Stirring : The mixture is then brought to room temperature and stirred for an additional 2 hours.

  • Quenching : The reaction is stopped by cooling back to 0 °C and quenched with deionized water.

  • Extraction : The product is extracted with ethyl acetate.

  • Drying and Concentration : The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification : The crude product is purified using silica gel column chromatography to yield the final compound.[4]

Compound Handling and Workflow

The following diagram illustrates a typical workflow for handling and utilizing this compound in a research setting.

cluster_0 Acquisition & Preparation cluster_1 Experimental Use cluster_2 Analysis & Synthesis Acquire Compound Acquire Compound Purity Analysis (e.g., NMR, LC-MS) Purity Analysis (e.g., NMR, LC-MS) Acquire Compound->Purity Analysis (e.g., NMR, LC-MS) Verify Identity Prepare Stock Solution Prepare Stock Solution Purity Analysis (e.g., NMR, LC-MS)->Prepare Stock Solution If Pure Reaction Setup Reaction Setup Prepare Stock Solution->Reaction Setup Reaction Monitoring (e.g., TLC, LC-MS) Reaction Monitoring (e.g., TLC, LC-MS) Reaction Setup->Reaction Monitoring (e.g., TLC, LC-MS) Work-up & Purification Work-up & Purification Reaction Monitoring (e.g., TLC, LC-MS)->Work-up & Purification Upon Completion Characterize Product Characterize Product Work-up & Purification->Characterize Product Downstream Synthesis Downstream Synthesis Characterize Product->Downstream Synthesis Proceed

Caption: Workflow for the utilization of this compound.

Applications in Synthesis

This compound is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3] It serves as a reactant in Suzuki and Negishi coupling reactions and is used to synthesize compounds such as 6-methoxy-3-nitropyridine-2-carbonitrile.[4]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.

Physicochemical Data

This compound typically presents as an off-white to yellow crystalline powder.[1][2][3][4] Its solubility in water is slight.[2][5] The experimentally determined and predicted physical properties are summarized below.

PropertyValueSource
Melting Point 78-80 °C(literature value)[2][3][5][6][7]
79 °C[8]
82-84 °C[1]
76.0 - 80.0 °C[4]
Boiling Point 298.5 ± 35.0 °C(Predicted)[2]
Appearance Off-white to yellow powder/crystal[1][2][3][4]

Experimental Protocols

The accurate determination of the melting point is crucial for verifying the purity of this compound, especially given the challenges in its synthesis. The formation of isomers, such as 2-chloro-6-alkoxy-5-nitropyridines, during the nitration step can complicate purification and affect the melting range.[8]

Synthesis and Purification for Melting Point Analysis

The following protocols describe the synthesis and purification of this compound to yield a sample suitable for melting point determination.

Method 1: Column Chromatography Purification [5]

  • Reaction Quenching: The initial reaction mixture is quenched with deionized water.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography to afford the final compound.

Method 2: Purification by Washing and Recrystallization [8]

  • Initial Treatment: A solution of 84-85% strength this compound in toluene is vigorously stirred with 24% strength ammonia water at 40°C for 12 hours.

  • Phase Separation: The resulting precipitate is removed by suction, and the aqueous and organic phases are separated.

  • Solvent Removal: The toluene is distilled off from the organic layer in a vacuum at a maximum bottom temperature of 90°C.

  • Crystallization: Heptane is stirred into the liquid distillation residue.

  • Final Product Isolation: After cooling, the precipitated crystals are filtered off and dried at 40-45°C to yield the pure compound with a distinct melting point of 79°C.[8]

Logical Workflow for Synthesis and Purification

The synthesis of high-purity this compound is a multi-step process that is critical for obtaining accurate physicochemical data. The diagram below illustrates the general workflow from the precursor to the final, purified product.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start 2-Chloro-6-alkoxypyridine (Precursor) nitration Nitration with Nitric Acid start->nitration crude Crude Product (Contains Isomers) nitration->crude purify Purification (e.g., Washing, Recrystallization, Column Chromatography) crude->purify Impurity Removal pure Pure 2-Chloro-6-methoxy- 3-nitropyridine purify->pure analysis Melting Point Determination pure->analysis

Caption: Workflow from precursor to purified product for analysis.

References

Spectral Analysis of 2-Chloro-6-methoxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 2-Chloro-6-methoxy-3-nitropyridine (CAS No: 38533-61-8). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data for the identification, characterization, and quality control of this important chemical intermediate.

Compound Overview

This compound is a substituted pyridine derivative frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of chloro, methoxy, and nitro functional groups on the pyridine ring allows for diverse chemical modifications. Accurate spectral analysis is paramount for confirming its structure and purity.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 38533-61-8[1]
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol [1][2]
Appearance Pale yellow to yellow solid/powder[3]
Melting Point 78-80 °C[4]
Exact Mass 187.998871 Da[5]

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound. For certain analyses, complete experimental data sets are not publicly available; in these cases, expected spectral characteristics are discussed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons and the methoxy group protons.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.24 - 8.37m1HAromatic H
7.05 - 7.07m1HAromatic H
4.15s3H-OCH₃

Solvent: CDCl₃, Frequency: 300 MHz[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. While spectral data for this compound is noted in several databases, specific, experimentally determined chemical shift values are not publicly available at this time.[2][6] Based on the structure, six distinct carbon signals are expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass provides strong evidence for the molecular formula.

Table 3: Mass Spectrometry Data

ParameterValueReference
Molecular Weight 188.57[1][2]
Monoisotopic Mass 187.998871 Da[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, methoxy, and chloro-substituted aromatic pyridine groups.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1530 & ~1350Asymmetric & Symmetric StretchNitro (NO₂)
~1069O-C Stretch (Calculated, DFT)Methoxy (-OCH₃)
~1041O-C Stretch (Calculated, HF/6-31+G(d,p))Methoxy (-OCH₃)
~3100-3000C-H StretchAromatic Ring
~1600-1450C=C & C=N StretchAromatic Ring
~800-600C-Cl StretchChloro Group

Note: The listed values for the nitro, aromatic, and chloro groups are typical ranges. The methoxy stretching vibrations are based on computational analysis as reported by ChemicalBook.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Experimental UV-Vis absorption data (λmax) for this compound is not currently available in public databases. The conjugated nitropyridine system is expected to show absorption in the UV region.

Experimental Methodologies

Detailed experimental protocols for the acquisition of the spectral data presented are crucial for reproducibility. As specific literature protocols for this compound are not available, the following sections describe standardized, widely accepted methodologies.

Synthesis and Purification Workflow

The quality of spectral data is directly dependent on the purity of the sample. The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectral analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis start Precursor Chemicals reaction Chemical Reaction (e.g., Nitration) start->reaction quench Reaction Quenching (e.g., with DI Water) reaction->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry Drying (e.g., Anhydrous Na₂SO₄) extract->dry concentrate Concentration (Reduced Pressure) dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Dissolve in CDCl₃ ms Mass Spectrometry product->ms Prepare solution ir IR Spectroscopy product->ir Prepare solid sample uv UV-Vis Spectroscopy product->uv Dissolve in solvent

Workflow for Synthesis and Spectral Analysis
NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode would likely show the [M+H]⁺ ion.

    • Perform a full scan analysis to determine the parent ion's mass-to-charge ratio (m/z).

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

FT-IR Spectroscopy Protocol

For solid samples, one of the following methods is typically used:

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the powdered sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Logical Relationships in Spectral Interpretation

The interpretation of spectral data relies on the logical correlation of different pieces of information to confirm the molecular structure.

G cluster_data Experimental Data cluster_interpretation Structural Confirmation compound This compound ms_data MS Data (Exact Mass = 187.9988) ir_data IR Data (NO₂, -OCH₃, C-Cl peaks) h_nmr_data ¹H NMR Data (3 distinct proton environments) c_nmr_data ¹³C NMR Data (6 expected carbon signals) formula Confirms Molecular Formula C₆H₅ClN₂O₃ ms_data->formula functional_groups Confirms Functional Groups (NO₂, -OCH₃, Ar-Cl) ir_data->functional_groups proton_env Confirms H-Framework (Aromatic & Methoxy Protons) h_nmr_data->proton_env carbon_backbone Confirms Carbon Backbone (6 unique carbons) c_nmr_data->carbon_backbone final_structure Verified Structure formula->final_structure functional_groups->final_structure proton_env->final_structure carbon_backbone->final_structure

Logical Flow for Structural Verification

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-methoxy-3-nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the experimental protocols for acquiring ¹H and ¹³C NMR spectra, presents the available spectral data in a clear and comparative format, and illustrates the structural correlations and analytical workflow through detailed diagrams.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural elucidation is paramount for confirming its identity and purity. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide focuses on the practical application of ¹H and ¹³C NMR for the characterization of this specific molecule.

Experimental Protocols

The following section details the methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

The ¹H NMR spectrum is recorded on a 300 MHz NMR spectrometer. The acquisition parameters are typically set as follows:

  • Spectrometer Frequency: 300 MHz

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Temperature: 298 K (25 °C)

  • Pulse Angle: 90°

  • Relaxation Delay: 1.0 s

  • Number of Scans: 16

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is acquired on the same 300 MHz spectrometer, which corresponds to a carbon frequency of 75 MHz. To simplify the spectrum to single peaks for each unique carbon atom, proton decoupling is employed.

  • Spectrometer Frequency: 75 MHz

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Temperature: 298 K (25 °C)

  • Decoupling: Broadband proton decoupling

  • Pulse Angle: 90°

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

Data Presentation

The NMR spectral data for this compound are summarized in the tables below. These tables provide a clear and concise presentation of the chemical shifts, multiplicities, and assignments for each nucleus.

¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ at 300 MHz displays three distinct signals.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.37-8.24Multiplet1HH-4
7.07-7.05Multiplet1HH-5
4.15Singlet3H-OCH₃
¹³C NMR Data

Visualization of NMR Data and Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the correlation between the molecular structure and its NMR signals, as well as the logical workflow of an NMR analysis.

1H_NMR_Correlation cluster_structure Molecular Structure of this compound cluster_spectrum ¹H NMR Signals mol_structure H4 H-4 8.37-8.24 ppm (m) mol_structure->H4 Aromatic Proton H5 H-5 7.07-7.05 ppm (m) mol_structure->H5 Aromatic Proton OCH3 -OCH₃ 4.15 ppm (s) mol_structure->OCH3 Methoxy Protons

Caption: Correlation of ¹H NMR signals to the molecular structure.

NMR_Analysis_Workflow A Sample Preparation (Dissolve in CDCl₃ with TMS) B Data Acquisition (¹H and ¹³C NMR) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Elucidation (Assignment of Signals to Nuclei) D->E F Reporting (Data Tables and Interpretation) E->F

Caption: Logical workflow for NMR analysis.

Conclusion

This technical guide provides foundational information on the ¹H and ¹³C NMR analysis of this compound. The provided ¹H NMR data and the general experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. While detailed ¹³C NMR data was not available, the outlined procedures and expected spectral features will guide the user in a complete structural characterization of this important heterocyclic compound. The visual diagrams further aid in understanding the correlation between the molecular structure and its spectroscopic signature, as well as the overall analytical process.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling protocols, and relevant biological context for 2-Chloro-6-methoxy-3-nitropyridine. The information herein is intended to support laboratory safety and procedural excellence for professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a solid, light yellow to yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol [2]
CAS Number 38533-61-8[1]
Appearance Light yellow to yellow crystalline powder[1]
Melting Point 78-80 °C[1]
Solubility Slightly soluble in water.[3]
Flash Point Not applicable[1]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C)[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard classes:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)
alt text
Warning H315: Causes skin irritation.[2]
Serious Eye Irritation (Category 2)
alt text
Warning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
alt text
Warning H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., nitrile). - Lab Coat: A fully-buttoned, chemical-resistant lab coat.Prevents skin contact, which causes irritation.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid, especially if dust may be generated. All work with the solid should be conducted in a chemical fume hood.Minimizes inhalation of dust, which can cause respiratory tract irritation.[1]
First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Experimental Protocols

The following sections provide detailed methodologies for handling and using this compound in a laboratory setting.

General Handling and Weighing of the Solid

Due to its irritating nature as a powder, all manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Don all required PPE prep1->prep2 prep3 Place calibrated balance in fume hood prep2->prep3 handle1 Tare weighing vessel on balance prep3->handle1 handle2 Carefully transfer solid using a spatula handle1->handle2 handle3 Record mass and securely close container handle2->handle3 post1 Clean spatula and work area handle3->post1 post2 Properly dispose of contaminated materials post1->post2 post3 Remove PPE and wash hands thoroughly post2->post3

Caption: Workflow for weighing this compound.

Synthesis and Purification of this compound

The following protocol is adapted from a patented method for the synthesis and purification of this compound.[6]

Synthesis:

  • Nitration: To a cooled (0 °C) and stirred mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloro-6-methoxypyridine.

  • Reaction: Allow the temperature to rise to 20 °C over 3 hours and continue stirring for an additional 3 hours.

  • Quenching: Pour the reaction mixture onto ice.

  • Isolation: Collect the precipitated crude product by filtration and wash with water until acid-free.

Purification:

  • Dissolution: Dissolve the crude product in a water-insoluble organic solvent such as toluene.

  • Washing: Vigorously stir the organic solution with an aqueous alkaline solution (e.g., potassium carbonate solution) at 40 °C for 2 hours.[6]

  • Separation: Separate the organic layer.

  • Isolation: Distill off the solvent under reduced pressure. The purified product can be further recrystallized from a suitable solvent like heptane.[6]

G cluster_synthesis Synthesis cluster_purification Purification syn1 Nitration of 2-chloro-6-methoxypyridine syn2 Reaction workup (ice quench & filtration) syn1->syn2 pur1 Dissolve crude product in toluene syn2->pur1 Crude Product pur2 Wash with aqueous alkaline solution pur1->pur2 pur3 Separate organic layer pur2->pur3 pur4 Solvent removal and recrystallization pur3->pur4 end Pure 2-Chloro-6-methoxy- 3-nitropyridine pur4->end Pure Product

Caption: Workflow for the synthesis and purification.

Use in Suzuki Coupling Reactions (General Protocol)

This compound is a useful intermediate in cross-coupling reactions. The following is a general protocol for a Suzuki coupling reaction, which should be optimized for specific substrates.

  • Inert Atmosphere: In an oven-dried Schlenk flask, combine this compound, the desired boronic acid (1.1-1.5 equivalents), and a base (e.g., potassium phosphate, 2-3 equivalents).

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane/water).

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Biological Context and Potential Signaling Pathway Interactions

While there is no direct evidence of this compound modulating specific signaling pathways, many pyridine-containing compounds are known to be biologically active. Structurally similar molecules have been identified as inhibitors of key cellular signaling pathways, such as the PI3K/Akt and JAK/STAT pathways, which are often dysregulated in diseases like cancer.[7][8][9]

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] The JAK/STAT pathway is essential for cytokine signaling and immune responses.[10] The inhibitory activity of pyridine derivatives on these pathways makes them attractive scaffolds for drug development.

Below is a conceptual diagram of the PI3K/Akt signaling pathway, a potential target for compounds structurally related to this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyridine-based Inhibitor (e.g., related to This compound) Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Spill, Decontamination, and Waste Disposal

Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[5] For larger spills, use an absorbent material to contain the substance.

  • Decontaminate: Clean the spill area with soap and water.

Decontamination
  • Equipment: Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone or ethanol) in a fume hood, collecting the rinsate as hazardous waste.

  • PPE: Dispose of contaminated gloves and other disposable PPE in a sealed bag within a designated hazardous waste container.

Waste Disposal
  • Categorization: this compound waste should be classified as halogenated organic waste.

  • Collection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[4]

References

An In-depth Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-3-nitropyridine, a pivotal intermediate in the synthesis of contemporary pharmaceuticals and agrochemicals. This document details its chemical and physical properties, commercial availability, and key synthetic applications, including detailed experimental protocols. Furthermore, it elucidates the role of this compound in the synthesis of the novel antibiotic Gepotidacin and the subsequent mechanism of action of this therapeutic agent.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₃. It is a light yellow solid at room temperature and serves as a versatile reagent in organic synthesis.[1] Its structure, featuring a chloro group, a methoxy group, and a nitro group on the pyridine ring, makes it an ideal precursor for the synthesis of various bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 38533-61-8[2]
Molecular Formula C₆H₅ClN₂O₃[3]
Molecular Weight 188.57 g/mol [3]
Appearance Light yellow solid[1]
Melting Point 78-80 °C[2]
Purity (typical) ≥ 98% (HPLC)[2]
Storage Temperature 0-8 °C[1]

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. The following table lists some of the key vendors offering this compound, typically for research and development purposes.

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich98%Grams
Chem-Impex≥ 99% (HPLC)Inquire
Santa Cruz BiotechnologyInquireInquire
Matrix Fine ChemicalsInquireSmall and large quantities
UCHEM98% minInquire

Synthetic Applications and Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceuticals and agrochemicals.[1][3] Its utility is highlighted in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and as a key starting material in the synthesis of novel antibiotics like Gepotidacin.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-chloro-6-methoxypyridine.[4] The following protocol is adapted from established patent literature.

Experimental Protocol: Nitration of 2-chloro-6-methoxypyridine

Materials:

  • 2-chloro-6-methoxypyridine

  • Fuming nitric acid

  • Sulfuric acid

  • Ice

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer with cooling capabilities

Procedure:

  • A mixture of 1600 ml of sulfuric acid and 800 ml of fuming nitric acid is prepared in a suitable reaction vessel and cooled to 0 °C with stirring.[4]

  • To this cooled mixture, 143.6 g (1 mol) of 2-chloro-6-methoxypyridine is added dropwise over one hour, maintaining the temperature at 0 °C.[4]

  • After the addition is complete, the reaction mixture is allowed to warm to 20 °C over 3 hours and then stirred for an additional 3 hours at this temperature.[4]

  • The reaction mixture is then carefully poured onto 5 kg of crushed ice.[4]

  • The precipitated product is collected by suction filtration and washed thoroughly with a large amount of water until the washings are neutral.[4]

  • The resulting solid is dried to yield this compound as yellow crystals.[4]

Suzuki-Miyaura Coupling of this compound

The chloro-substituent on the pyridine ring allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl compounds. The following is a general protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative, which can be adapted for this compound.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (or other 2-chloropyridine derivative)

  • Aryl- or heteroaryl-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk flask and line

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 mmol, 1.0 eq), the boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[5]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.[5]

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[5]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[5]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[5]

Application in the Synthesis of Gepotidacin

This compound is a crucial starting material for the synthesis of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic.[6] The synthetic workflow for Gepotidacin initiates with a nucleophilic aromatic substitution (SNAr) reaction involving this compound.

Gepotidacin_Synthesis_Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Protection of Diol B->C D Nitro Group Reduction C->D E Alkylation D->E F Cyclization E->F G Oxidation F->G H Side Chain Addition G->H I Gepotidacin H->I

Caption: Synthetic workflow for Gepotidacin starting from this compound.

Mechanism of Action of Gepotidacin

Gepotidacin exhibits its antibacterial effect by inhibiting bacterial DNA replication.[1][7] Its novel mechanism of action involves the dual-targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8] These enzymes are critical for maintaining the proper topology of DNA during replication and cell division.[1] By binding to both enzymes, Gepotidacin effectively halts these processes, leading to bacterial cell death.[7] This dual-targeting mechanism is also believed to reduce the likelihood of the development of bacterial resistance.[1]

Gepotidacin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase Gepotidacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Gepotidacin->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topo_IV->Cell_Division enables Topo_IV->Cell_Division Bacterial_Death Bacterial Cell Death

Caption: Mechanism of action of Gepotidacin, illustrating the dual inhibition of DNA gyrase and topoisomerase IV.

References

A Comprehensive Technical Guide to 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in organic synthesis and drug development. The document covers its chemical identity, physicochemical properties, synthesis, reactivity, and safety information. Particular emphasis is placed on its application in cross-coupling reactions and its role as a versatile building block for novel chemical entities. All quantitative data is presented in structured tables, and key processes are visualized through workflow and pathway diagrams.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the formal IUPAC name This compound [1][2]. It is a valuable reagent in medicinal chemistry and materials science due to the orthogonal reactivity of its functional groups.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 38533-61-8[1][3]
Molecular Formula C₆H₅ClN₂O₃[1][2][3][4]
SMILES COC1=NC(=C(C=C1)--INVALID-LINK--[O-])Cl[1][2]
InChIKey DVRGUTNVDGIKTP-UHFFFAOYSA-N[1][2][3]
EC Number 253-989-8[1][3][5]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 188.57 g/mol [1][2][3][4]
Appearance Off-white to yellow powder/solid[5]
Melting Point 78-80 °C[3][4][6][7]
Boiling Point 298.5 ± 35.0 °C at 760 mmHg[4][7]
Density 1.4 ± 0.1 g/cm³[7]
Solubility Slightly soluble in water[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While comprehensive spectral data can be found in various databases, a representative ¹H NMR spectrum is summarized below.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.37-8.24 ppmm1HAr-H
7.07-7.05 ppmm1HAr-H
4.15 ppms3H-OCH₃

Solvent: CDCl₃, Frequency: 300 MHz[6]

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available precursors. One common method involves the nitration of a corresponding 2-chloro-6-methoxypyridine, or the methoxylation of a dichlorinated nitropyridine.

Experimental Protocol: Synthesis from 2,6-Dichloro-3-nitropyridine

A common laboratory-scale synthesis involves the selective methoxylation of 2,6-dichloro-3-nitropyridine.

  • Reaction Setup : To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol, sodium methoxide is added portion-wise at a controlled temperature, often at 0 °C.

  • Reaction Execution : The reaction mixture is stirred at 0 °C for a period, typically 30 minutes, and then allowed to warm to room temperature, where it is stirred for an additional 2 hours.

  • Work-up : Upon completion, the reaction is quenched by the addition of deionized water. The aqueous layer is then extracted multiple times with an organic solvent, such as ethyl acetate.

  • Purification : The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the final product.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification & Final Product A 2,6-Dichloro-3-nitropyridine C Reaction at 0°C to Room Temp A->C B Sodium Methoxide in Methanol B->C D Aqueous Quench (H₂O) C->D E Extraction (Ethyl Acetate) D->E F Drying & Concentration E->F G Silica Gel Chromatography F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring makes this compound a highly versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) and serves as a handle for cross-coupling reactions.

Role in Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings.[6][8] These reactions are fundamental in modern drug discovery for the construction of complex biaryl structures, which are common motifs in pharmacologically active molecules. The electron-withdrawing nitro group further activates the C-Cl bond towards oxidative addition to the palladium catalyst.

G cluster_reactants Reactants A 2-Chloro-6-methoxy- 3-nitropyridine C Pd Catalyst + Base A->C B Organoboron Reagent (Suzuki) or Organozinc Reagent (Negishi) B->C D Cross-Coupled Product C->D C-C Bond Formation

Caption: Role in Suzuki and Negishi cross-coupling reactions.

Applications

This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate in the synthesis of Gepotidacin.[9] The chloro and methoxy groups are prevalent in many approved drugs, often contributing to improved binding affinity and metabolic stability.[10][11]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[3][4]

Table 4: GHS Hazard Information

Hazard ClassCodeDescription
Pictogram Warning
Signal Word Warning
Hazard Statements H315Causes skin irritation.[1][5][12]
H319Causes serious eye irritation.[1][5][12]
H335May cause respiratory irritation.[1][5][12]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338Avoid breathing dust, wash skin thoroughly after handling, wear protective gloves/eye protection, etc.[1][3]

This information is aggregated from multiple sources and should be supplemented by a comprehensive Safety Data Sheet (SDS) before handling.[13]

References

In-Depth Technical Guide: Structure and Conformation of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in organic synthesis. This document collates theoretical and experimental data to offer a detailed understanding of the molecule's geometry, spectroscopic characteristics, and synthesis.

Molecular Structure and Conformation

This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₃. The molecule possesses a planar structure and belongs to the Cₛ point group symmetry.[1] This planarity is a key feature influencing its chemical and physical properties.

Optimized Molecular Geometry

Table 1: Calculated Bond Lengths for this compound

BondBond Length (Å) - HF/6-31+G(d,p)Bond Length (Å) - B3LYP/6-31+G(d,p)
C1-C21.3741.385
C1-C41.3971.408
C1-H51.0701.084
C2-H61.0721.082
C2-C141.3871.397
C3-N71.3041.318
C3-C141.4111.417
C4-N71.3531.361
C4-O81.3431.360
N7-C31.3041.318
O8-C91.4201.432
C9-H101.0831.093
C9-H111.0831.093
C9-H121.0891.099
C14-N151.4721.470
N15-O161.2001.231
N15-O171.2001.231
C3-Cl131.7451.765

Data sourced from theoretical calculations.

Table 2: Calculated Bond Angles for this compound

Bond AngleAngle (°) - HF/6-31+G(d,p)Angle (°) - B3LYP/6-31+G(d,p)
C2-C1-C4117.1117.3
C2-C1-H5120.5120.4
C4-C1-H5122.4122.3
C1-C2-H6120.8121.2
C1-C2-C14120.2120.2
H6-C2-C14119.0118.6
N7-C3-C14123.6123.0
N7-C3-Cl13114.7115.1
C14-C3-Cl13121.7121.9
C1-C4-N7122.5122.6
C1-C4-O8118.1117.8
N7-C4-O8119.4119.6
C3-N7-C4116.5116.8
C4-O8-C9117.8117.5
O8-C9-H10109.8109.3
O8-C9-H11109.8109.3
O8-C9-H12105.1105.3
H10-C9-H11110.0109.8
H10-C9-H12110.9110.8
H11-C9-H12110.9110.8
C2-C14-C3119.9119.9
C2-C14-N15119.1118.9
C3-C14-N15121.0121.2
C14-N15-O16117.6117.8
C14-N15-O17117.6117.8
O16-N15-O17124.8124.4

Data sourced from theoretical calculations.

G cluster_0 Synthesis Workflow start Start step1 Prepare nitrating mixture (H₂SO₄ + fuming HNO₃) and cool to 0°C start->step1 step2 Add 2-Chloro-6-methoxypyridine dropwise step1->step2 Maintain T < 5°C step3 Stir at room temperature step2->step3 step4 Pour onto ice step3->step4 step5 Filter and wash with water step4->step5 step6 Recrystallize from Toluene/Heptane step5->step6 end Pure 2-Chloro-6-methoxy- 3-nitropyridine step6->end

References

Methodological & Application

synthesis of 2-Chloro-6-methoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis involves a selective nucleophilic aromatic substitution reaction using the readily available starting material, 2,6-dichloro-3-nitropyridine, and sodium methoxide. This document outlines the experimental procedure, characterization data, and a summary of the key quantitative parameters to ensure reproducibility for researchers in organic synthesis and drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry. The selective introduction of a methoxy group at the 6-position of the pyridine ring, while retaining the chlorine atom at the 2-position, allows for further functionalization and the creation of diverse molecular scaffolds. This protocol details a reliable method for this transformation, offering a good yield and straightforward purification.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where the methoxide ion preferentially displaces the chloride at the 6-position of 2,6-dichloro-3-nitropyridine.

reaction_scheme 2_6_dichloro 2,6-dichloro-3-nitropyridine plus + NaOMe Sodium Methoxide (in Methanol) arrow product This compound NaCl + NaCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture. The molar ratio of sodium methoxide to 2,6-dichloro-3-nitropyridine should be between 1.0 and 1.5.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes.[2] Afterwards, allow the reaction to warm to room temperature and continue stirring for 2 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by adding deionized water (100 mL).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound.[2]

Data Presentation

Parameter2,6-dichloro-3-nitropyridine (Starting Material)This compound (Product)
Molecular Formula C₅H₂Cl₂N₂O₂[3]C₆H₅ClN₂O₃[4]
Molecular Weight 192.98 g/mol [3]188.57 g/mol [4]
Appearance Yellow crystalline powder or chunks[5]Off-white to yellow powder[6]
Melting Point 55-60 °C[7]78-80 °C[2]
Yield -56%[2]
¹H NMR (CDCl₃) -δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H)[2]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2,6-dichloro-3-nitropyridine in Methanol cool_0c Cool to 0 °C dissolve->cool_0c add_naome Add Sodium Methoxide Solution cool_0c->add_naome stir_0c Stir at 0 °C for 30 min add_naome->stir_0c stir_rt Stir at Room Temperature for 2 hours stir_0c->stir_rt quench Quench with Deionized Water stir_rt->quench extract Extract with Ethyl Acetate quench->extract dry Dry with Anhydrous Na₂SO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] This palladium-catalyzed reaction is particularly crucial in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1][3][4]

This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-methoxy-3-nitropyridine with various aryl and heteroaryl boronic acids. The presence of both an electron-withdrawing nitro group and a chlorine atom on the pyridine ring makes this substrate challenging for cross-coupling reactions.[1][5] The lower reactivity of aryl chlorides compared to bromides or iodides necessitates carefully optimized catalytic systems to achieve high yields.[3] This document outlines the key reaction parameters, a general procedure, and expected outcomes based on established protocols for similar electron-deficient heteroaryl chlorides.[1][4]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium center, displacing the chloride.[1][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1]

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various chloro-heterocycles with different arylboronic acids. This data, compiled from studies on analogous substrates, serves as a reference for expected outcomes with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285[1]
22-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018High[1]
32,6-DichloroquinoxalinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF90896[6]
42,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O1000.2581[7]
52-ChloropyridineHeptyl pinacol boronic esterPd(OAc)₂ (2)Ad₂PⁿBu (4)K₃PO₄1,4-Dioxane/H₂O801285[8]

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or Toluene

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[3][5]

  • Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][3][5]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1][3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.[1][5][8] The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C) for the specified time (e.g., 4-24 hours).[3][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1][3]

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.[1][5]

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.[1]

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][3][5]

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][5]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Mandatory Visualization

Suzuki_Coupling_Workflow reagents Reagents Setup (Aryl Halide, Boronic Acid, Base) inert_atm Inert Atmosphere (Evacuate & Backfill x3) reagents->inert_atm 1 catalyst_add Add Catalyst & Ligand (e.g., Pd(OAc)₂/SPhos) inert_atm->catalyst_add 2 solvent_add Add Degassed Solvents (e.g., Dioxane/H₂O) catalyst_add->solvent_add 3 reaction Reaction (Heat & Stir, 80-110°C) solvent_add->reaction 4 monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring 5 monitoring->reaction Incomplete workup Work-up (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 6 product Final Product purification->product 7

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

Low yields in the Suzuki coupling of electron-deficient heteroaryl chlorides can be attributed to several factors:

  • Protodeboronation: The hydrolysis of the C-B bond of the boronic acid. Using boronic pinacol esters or trifluoroborate salts can mitigate this issue.[5]

  • Homocoupling: The self-coupling of the boronic acid, often promoted by the presence of oxygen.[5] Ensure the reaction is thoroughly degassed.[5]

  • Low Reactivity of the Aryl Chloride: Higher temperatures, more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), and a strong base (e.g., K₃PO₄) can improve reactivity.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives from this compound. While the electronic properties of this substrate present challenges, careful selection and optimization of the palladium catalyst, ligand, base, and solvent system can lead to high yields. The protocol and data provided herein serve as a comprehensive guide for researchers in drug development and medicinal chemistry to facilitate the synthesis of complex molecules.

References

Application Notes and Protocols for Negishi Coupling Reactions Using 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Negishi cross-coupling reaction utilizing 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including the novel antibiotic Gepotidacin. The provided methodologies and data are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. This reaction is valued for its high yields, mild reaction conditions, and broad functional group tolerance. This compound is a valuable building block in medicinal chemistry, and its use in Negishi coupling reactions allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring. A significant application of this reaction is in the synthesis of the triazaacenaphthylene antibiotic, Gepotidacin, where it is a crucial step in constructing the core scaffold of the drug molecule.[1]

Reaction Scheme

The general scheme for the Negishi coupling of this compound involves the reaction of the chlorinated pyridine with an organozinc reagent in the presence of a palladium catalyst.

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_chloro This compound product 2-Aryl-6-methoxy-3-nitropyridine 2_chloro->product + organozinc Ar-ZnX (Organozinc Reagent) organozinc->product catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) catalyst->product Solvent, Heat

Caption: General Negishi Coupling Reaction Scheme.

Experimental Protocols

The following protocols are adapted from established procedures and are representative of the Negishi coupling reaction with this compound.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-methoxy-3-nitropyridines

This protocol describes a general method for the coupling of this compound with various arylzinc reagents.

Materials:

  • This compound

  • Arylzinc halide (e.g., (4-(benzyloxy)phenyl)zinc chloride) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet for inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound (1.0 equivalent) and the palladium catalyst.

  • Solvent Addition: Add anhydrous THF to the flask via a syringe or cannula.

  • Organozinc Addition: Slowly add the arylzinc halide solution to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically around 66 °C for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 2-aryl-6-methoxy-3-nitropyridine.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the Negishi coupling of this compound with a representative arylzinc reagent.

EntryOrganozinc ReagentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1(4-(Benzyloxy)phenyl)zinc chloridePd(PPh₃)₄ (4)THF66 (Reflux)1885-95
2Phenylzinc chloridePd(PPh₃)₄ (5)THF66 (Reflux)12~90
3(4-Methoxyphenyl)zinc chloridePd(PPh₃)₄ (3)THF66 (Reflux)16~92

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Negishi coupling of this compound.

workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound and Pd Catalyst setup->reagents solvent Add Anhydrous Solvent (THF) reagents->solvent organozinc Add Organozinc Reagent solvent->organozinc reaction Heat to Reflux and Monitor organozinc->reaction workup Reaction Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Negishi coupling reaction.

Conclusion

The Negishi coupling reaction is a highly effective method for the synthesis of 2-aryl-6-methoxy-3-nitropyridines from this compound. The provided protocols and data offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors, particularly in the context of pharmaceutical research and development. The reaction's tolerance for various functional groups and its typically high yields make it a valuable tool in the organic chemist's arsenal.

References

The Pivotal Role of 2-Chloro-6-methoxy-3-nitropyridine in the Synthesis of the Novel Antibiotic Gepotidacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that combats bacterial infections through a novel mechanism of action, inhibiting both DNA gyrase and topoisomerase IV. The synthesis of this complex molecule relies on a strategic multi-step pathway, commencing with the key starting material, 2-Chloro-6-methoxy-3-nitropyridine. This document provides detailed application notes and experimental protocols for the initial, critical step in Gepotidacin synthesis: the nucleophilic aromatic substitution (SNAr) reaction between this compound and 2-amino-propane-1,3-diol. This foundational reaction sets the stereochemistry and core structure for the subsequent cyclization and functionalization steps.

Introduction

The rising threat of antimicrobial resistance necessitates the development of new antibiotics with novel mechanisms of action. Gepotidacin represents a significant advancement in this field. Its synthesis is a complex undertaking, and a thorough understanding of each synthetic step is crucial for efficient and scalable production. This document focuses on the inaugural reaction, highlighting the importance of this compound as a key building block.

The overall synthetic pathway for Gepotidacin, as outlined in patent literature, involves eleven steps. The initial reaction between this compound and 2-amino-propane-1,3-diol is a critical juncture that forms a key intermediate, 2-((6-methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol. This intermediate contains the essential diol functionality and the core pyridine ring, which are further elaborated in subsequent steps to construct the tricyclic core of Gepotidacin.

Experimental Protocols

Synthesis of 2-((6-methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol

This protocol is adapted from the synthesis described in patent WO2008128942A1, which details the preparation of Gepotidacin and its intermediates.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-((6-methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol reactant1->product + reactant2 2-amino-propane-1,3-diol reactant2->product

Figure 1. Reaction scheme for the synthesis of the key Gepotidacin intermediate.

Materials:

ReagentMolecular FormulaMolar Mass ( g/mol )
This compoundC₆H₅ClN₂O₃188.57
2-amino-propane-1,3-diolC₃H₉NO₂91.11
Ethanol (EtOH)C₂H₅OH46.07
Triethylamine (Et₃N)C₆H₁₅N101.19

Procedure:

  • A solution of this compound (1.0 eq) in ethanol is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.

  • 2-amino-propane-1,3-diol (1.1 eq) and triethylamine (1.2 eq) are added to the solution.

  • The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 12-18 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The resulting residue is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-((6-methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol, as a solid.

Quantitative Data Summary:

ParameterValue
Reactants
This compound1.0 equivalent
2-amino-propane-1,3-diol1.1 equivalents
Triethylamine1.2 equivalents
Solvent Ethanol (EtOH)
Temperature Reflux (~78 °C)
Reaction Time 12-18 hours
Purification Silica gel column chromatography
Expected Yield 70-85% (based on typical SNAr reactions of this type)

Logical Workflow for Gepotidacin Synthesis Initiation

The following diagram illustrates the logical workflow for the initial phase of Gepotidacin synthesis, starting from the procurement of starting materials to the characterization of the first key intermediate.

G start Procurement of Starting Materials (this compound, 2-amino-propane-1,3-diol) reaction_setup Reaction Setup (Ethanol, Triethylamine) start->reaction_setup reaction Nucleophilic Aromatic Substitution (Reflux, 12-18h) reaction_setup->reaction workup Reaction Workup (Solvent Removal) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization of Intermediate (NMR, MS, etc.) purification->characterization next_step Proceed to Next Synthetic Step (Protection of Diol) characterization->next_step

Figure 2. Workflow for the synthesis of the initial Gepotidacin intermediate.

Conclusion

The reaction of this compound with 2-amino-propane-1,3-diol is a robust and crucial first step in the total synthesis of Gepotidacin. The successful execution of this SNAr reaction is paramount for the overall efficiency of the synthetic route. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals involved in the synthesis of this promising new antibiotic. Careful adherence to the outlined procedures and monitoring of the reaction progress will ensure a high yield of the desired intermediate, paving the way for the subsequent construction of the complex triazaacenaphthylene core of Gepotidacin. Further optimization of reaction conditions, such as screening of different bases and solvents, may lead to improved yields and reduced reaction times.

Application Notes and Protocols for 2-Chloro-6-methoxy-3-nitropyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-6-methoxy-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The information compiled herein is intended to guide researchers in its effective utilization in drug discovery and development projects.

Introduction and Applications

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-withdrawing nitro group, and a methoxy group, allows for a variety of chemical transformations. This intermediate is notably employed in the synthesis of novel antibacterial agents, including the first-in-class antibiotic Gepotidacin.[1] Its utility extends to the synthesis of various other pharmaceutical and agrochemical compounds.[2] The primary applications involve nucleophilic aromatic substitution, cross-coupling reactions, and cyanation, enabling the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

PropertyValueReference
CAS Number 38533-61-8[3]
Molecular Formula C₆H₅ClN₂O₃[3]
Molecular Weight 188.57 g/mol [3]
Appearance Off-white to yellow powder/slight yellow crystal powder[4][5]
Melting Point 78-80 °C[3]
Purity (Typical) >98.0% (HPLC)[5]
¹H NMR (300 MHz, CDCl₃) δ: 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H)[6]

Key Synthetic Applications and Protocols

This compound serves as a crucial starting material for the synthesis of various pharmaceutical intermediates. The following sections detail the protocols for its key transformations.

This compound is a key starting material in the multi-step synthesis of the antibiotic Gepotidacin.[7][8] The initial step involves a nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction Workflow:

Gepotidacin_Synthesis_Start cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_chloro 2-Chloro-6-methoxy- 3-nitropyridine conditions Nucleophilic Aromatic Substitution (SNAr) 2_chloro->conditions diol 2-Amino-propane-1,3-diol diol->conditions intermediate Gepotidacin Intermediate (Protected Diol) conditions->intermediate

Synthetic workflow for the initial step in Gepotidacin synthesis.
  • Experimental Protocol (Generalized):

    • Reaction Setup: In a reaction vessel, this compound is reacted with 2-amino-propane-1,3-diol.[7]

    • Solvent: A suitable solvent is used to facilitate the reaction.

    • Temperature: The reaction is typically carried out at an elevated temperature.

    • Work-up and Purification: Following the reaction, the diol product is protected, and the nitro group is reduced. Further steps of alkylation, cyclization, and oxidation lead to the core triazaacenaphthylene scaffold of Gepotidacin.[7]

The reactive chlorine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi couplings, which are fundamental for creating C-C bonds.[4]

  • General Workflow for Suzuki Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2_chloro 2-Chloro-6-methoxy- 3-nitropyridine catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) + Ligand (e.g., SPhos) 2_chloro->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product 2-Aryl-6-methoxy- 3-nitropyridine catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst

Generalized workflow for the Suzuki coupling reaction.
  • Experimental Protocol (Generalized for Suzuki Coupling):

    • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[9]

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]

    • Solvent Addition: Add an anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[9]

    • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.[9]

    • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[9]

    • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

    Note: Specific yields for Suzuki coupling with this compound are substrate-dependent and require optimization.

This compound can be converted to 6-methoxy-3-nitropyridine-2-carbonitrile, another valuable pharmaceutical intermediate.[1]

  • Experimental Protocol (Generalized):

    • Reactants: this compound is reacted with a cyanide source, such as potassium ferrocyanide.[10]

    • Catalyst: A palladium catalyst (e.g., palladium acetate) is typically used.[10]

    • Solvent: An appropriate organic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be employed.[10]

    • Temperature: The reaction is generally heated to facilitate the conversion.[10]

    • Work-up and Purification: The reaction mixture is worked up by extraction and purified using techniques like column chromatography to isolate the desired nitrile product.[10]

    ReactantProductTypical YieldReference
    2-chloro-3-nitropyridine2-cyano-3-nitropyridine62%[10]
    2-chloro-3-aminopyridine2-cyano-3-aminopyridine78%[10]
    2-chloro-3-methoxypyridine2-cyano-3-methoxypyridine68%[10]

    Note: The yields provided are for analogous chloropyridine derivatives and serve as a reference.

Mechanism of Action of Downstream Product: Gepotidacin

Gepotidacin, synthesized from this compound, is a novel antibiotic that functions by inhibiting bacterial DNA replication. It has a dual-targeting mechanism, acting on both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial cell division and survival.[1][2][4][6] This dual inhibition at a distinct binding site differentiates it from other antibiotics like fluoroquinolones and is thought to reduce the likelihood of bacterial resistance development.[4][6]

  • Signaling Pathway of Gepotidacin Action:

Gepotidacin_MOA cluster_drug Drug cluster_targets Bacterial Targets cluster_processes Inhibited Processes cluster_outcome Outcome Gepotidacin Gepotidacin DNA_gyrase DNA Gyrase (GyrA subunit) Gepotidacin->DNA_gyrase inhibits Topo_IV Topoisomerase IV (ParC subunit) Gepotidacin->Topo_IV inhibits DNA_replication DNA Replication DNA_gyrase->DNA_replication DNA_repair DNA Repair DNA_gyrase->DNA_repair Chromosome_segregation Chromosome Segregation Topo_IV->Chromosome_segregation Cell_death Bacterial Cell Death DNA_replication->Cell_death leads to DNA_repair->Cell_death leads to Chromosome_segregation->Cell_death leads to

Mechanism of action of Gepotidacin.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[8] Harmful if swallowed, inhaled, or in contact with skin.[8] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably the antibiotic Gepotidacin. Its reactivity allows for a range of synthetic transformations, making it a key component in the drug development pipeline. The protocols and data provided in this document serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions is often necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for 2-Chloro-6-methoxy-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 2-Chloro-6-methoxy-3-nitropyridine in medicinal chemistry, focusing on its role as a critical building block in the synthesis of bioactive molecules. Detailed protocols for key transformations, quantitative biological data for a prominent derivative, and a diagram of its downstream mechanism of action are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of a chloro group at the 2-position, a methoxy group at the 6-position, and a nitro group at the 3-position imparts distinct reactivity to the pyridine ring. The electron-withdrawing nature of the nitro group activates the chloro substituent for nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for the introduction of various functionalities. This reactivity profile has been effectively leveraged in the development of novel therapeutic agents.

Key Application: Synthesis of Gepotidacin

A prime example of the utility of this compound in medicinal chemistry is its use as a starting material for the synthesis of Gepotidacin (formerly GSK2140944). Gepotidacin is a first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor developed for the treatment of uncomplicated urinary tract infections and gonorrhea.[1] The synthesis of Gepotidacin commences with the nucleophilic aromatic substitution of this compound with 2-amino-propane-1,3-diol.

Synthetic Workflow for Gepotidacin

The multi-step synthesis of Gepotidacin highlights the strategic importance of this compound as the foundational scaffold.

Gepotidacin_Synthesis_Workflow A 2-Chloro-6-methoxy- 3-nitropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B 2-Amino-propane-1,3-diol B->C D 2-((6-Methoxy-3-nitropyridin-2-yl)amino) propane-1,3-diol C->D Formation of C-N bond E Protection of Diol D->E F Protected Diol Intermediate E->F G Reduction of Nitro Group F->G H Aniline Derivative G->H I Further Steps (Alkylation, Cyclization, etc.) H->I J Gepotidacin I->J

Synthetic workflow for Gepotidacin starting from this compound.

Experimental Protocols

The following section provides a detailed, representative protocol for the initial and critical nucleophilic aromatic substitution reaction in the synthesis of Gepotidacin. This protocol is based on established procedures for similar SNAr reactions on activated chloropyridines.

Protocol 1: Synthesis of 2-((6-Methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol

Objective: To synthesize the key intermediate 2-((6-Methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-propane-1,3-diol (1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Ethanol (EtOH) or Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.

  • Add 2-amino-propane-1,3-diol (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 2-((6-Methoxy-3-nitropyridin-2-yl)amino)propane-1,3-diol.

Safety Precautions:

  • This compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Quantitative Data: Biological Activity of Gepotidacin

The following tables summarize the in vitro activity of Gepotidacin against a range of bacterial pathogens, demonstrating its potent and broad-spectrum antibacterial properties.

Table 1: In Vitro Activity of Gepotidacin against Gram-Negative Anaerobes

Organism (n)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides spp.24
Prevotella spp.14
Veillonella spp.≤0.060.12
All Gram-negative anaerobes (333) 1 4

Data sourced from a study on the in vitro activity of Gepotidacin against Gram-negative and Gram-positive anaerobes.[2]

Table 2: In Vitro Activity of Gepotidacin against Gram-Positive Anaerobes

Organism (n)MIC50 (µg/mL)MIC90 (µg/mL)
Clostridium difficile12
Gram-positive cocci0.51
Gram-positive bacilli (non-spore-forming)≤0.060.25
All Gram-positive anaerobes (225) 0.5 2

Data sourced from a study on the in vitro activity of Gepotidacin against Gram-negative and Gram-positive anaerobes.[2]

Table 3: Pharmacokinetic/Pharmacodynamic Parameters of Gepotidacin in a Murine Thigh Infection Model

OrganismPK/PD IndexNet Stasis (Median fAUC/MIC)1-log10 CFU Reduction (Median fAUC/MIC)
Staphylococcus aureusfAUC/MIC13.458.9
Streptococcus pneumoniaefAUC/MIC7.8616.9

fAUC/MIC: free drug area under the concentration-time curve to minimum inhibitory concentration ratio. Data from a study characterizing Gepotidacin against Gram-positive organisms.[1]

Mechanism of Action of Gepotidacin

Gepotidacin exerts its bactericidal effect through a novel mechanism of action, involving the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, and repair.[4] Gepotidacin binds to a distinct site on these enzymes compared to other antibiotics like fluoroquinolones, which allows it to be effective against resistant strains.[5] This dual-targeting mechanism is believed to reduce the likelihood of the development of bacterial resistance.[4]

Gepotidacin_MoA cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery Gepotidacin Gepotidacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gepotidacin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Gepotidacin->Topo_IV Inhibition DNA_Supercoiling DNA Supercoiling (essential for replication) DNA_Gyrase->DNA_Supercoiling Enables Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division Chromosome_Segregation->Cell_Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death Inhibition leads to

Mechanism of action of Gepotidacin, a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-6-methoxy-3-nitropyridine. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the presence of a chloro substituent at the 2-position make this substrate amenable to various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2][3][4][5][6] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

General Considerations for Coupling with this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyridine ring and the nature of the coupling partners. The chloro group at the 2-position is activated towards oxidative addition by the electron-withdrawing nitro group at the 3-position. However, the pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to ensure high catalytic activity. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific literature examples for the cross-coupling of this compound are limited, the following tables provide representative conditions for analogous transformations with structurally similar chloropyridine derivatives. These conditions can serve as a robust starting point for the optimization of reactions with the target substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75
24-Methoxyphenylboronic acidXPhos Pd G3 (1-2)XPhosK₃PO₄THF or Toluene80-1002-8>90
33-Thienylboronic acidSPhos Pd G3 (1-2)SPhosK₃PO₄1,4-Dioxane1004-12>90
4Phenylboronic acidPEPPSI™-IPr (1-3)IPrK₂CO₃t-BuOH806-12>95

Table 2: Representative Conditions for Heck Coupling of Aryl Halides with Alkenes

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100-14012-2470-90
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcNMP1201880-95
3StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF/H₂O1101675-85

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT-502-685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF60880-90
31-HeptynePd(OAc)₂ (1.5)CuI (3)PiperidineToluene801275-90

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10012-2480-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101870-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901685-98

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol outlines the coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

  • Sealable reaction tube

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, the ligand, and the base.

  • Add the alkene and the solvent.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, the terminal alkyne, and the base via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube, add the palladium precatalyst, the ligand, and the base.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add this compound and the amine to the tube under a positive flow of argon.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L'n-X OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki, Sonogashira) or Migratory Insertion (Heck) PdII->Transmetal R'-M PdII_R_R R-Pd(II)L'n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram outlines a typical experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.

G start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate & Backfill) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-Chloro-6-methoxy-3-nitropyridine. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. The electron-withdrawing nitro group at the 3-position, combined with the electron-deficient nature of the pyridine ring, activates the chlorine atom at the 2-position for displacement by a variety of nucleophiles.

General Reaction Pathway

The nucleophilic substitution on this compound typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The reaction involves the addition of a nucleophile to the electron-deficient carbon atom attached to the chlorine, followed by the elimination of the chloride ion to restore aromaticity.

This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex + Nucleophile (Nu⁻) Substituted_Product 2-Substituted-6-methoxy- 3-nitropyridine Meisenheimer_Complex->Substituted_Product - Cl⁻

Caption: General mechanism of SNAr on this compound.

Summary of Reaction Conditions

The following tables summarize the reaction conditions for the nucleophilic substitution on this compound with various nucleophiles, including amines, hydrazine, and alkoxides.

Amine Nucleophiles
NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
Ammonia24% aq. NH₃Toluene4012~92
MonomethylamineMonomethylamine in 50% aq. MethanolToluene0-51090-93
Hydrazine Nucleophiles
NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
HydrazineHydrazine hydrateAcetonitrile0-2020~100
Alkoxide Nucleophiles
NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
MethoxideSodium methoxideMethanol15-30-High

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: Synthesis of 2-(Methylamino)-6-methoxy-3-nitropyridine

This protocol describes the reaction of this compound with monomethylamine.

Materials:

  • This compound

  • Monomethylamine solution

  • Toluene

  • Methanol

  • Water

Procedure:

  • Dissolve 500 g of 84-85% strength this compound in 1500 ml of toluene.

  • Prepare a solution of 124 g of monomethylamine in 600 ml of 50% aqueous methanol.

  • Add the monomethylamine solution to the solution of this compound.

  • Stir the reaction mixture at 0-5 °C for 10 hours.

  • Filter the resulting precipitate.

  • Separate the phases of the filtrate.

  • Isolate the pure product from the organic phase. The expected yield is 90-93%.[1]

Protocol 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This protocol details the reaction with aqueous ammonia.

Materials:

  • This compound

  • 24% aqueous ammonia

  • Toluene

  • Heptane

Procedure:

  • Dissolve 500 g of 84-85% strength this compound in 1500 ml of toluene.

  • Add 500 ml of 24% strength aqueous ammonia.

  • Stir the mixture vigorously at 40 °C for 12 hours.[1]

  • Filter the precipitate by suction.

  • Separate the phases of the filtrate.

  • Distill off the solvent from the toluene layer under vacuum at a maximum bottom temperature of 90 °C.

  • Stir the liquid distillation residue with approximately 1000 ml of heptane.

  • After cooling, filter the precipitated crystals and dry at 40-45 °C. A yield of approximately 92% can be expected.[1]

Protocol 3: Synthesis of 2-Hydrazinyl-6-methoxy-3-nitropyridine

This protocol is adapted from the synthesis of 2-hydrazinyl-3-nitropyridine and is expected to proceed similarly.

Materials:

  • This compound

  • Hydrazine hydrate

  • Acetonitrile

Procedure:

  • Dissolve this compound (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.[2]

  • Stir the reaction mixture at 20 °C for 20 hours.[2]

  • Concentrate the reaction mixture under reduced pressure to obtain the product. A near-quantitative yield is expected.[2]

Protocol 4: Synthesis of 2,6-Dimethoxy-3-nitropyridine

This protocol is based on the methoxylation of a similar substrate, 2-amino-6-chloro-3-nitropyridine.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol

  • Water

Procedure:

  • Prepare a solution of sodium methoxide (1.05 to 1.5 molar equivalents) in methanol and cool to 15 °C.[3]

  • Add this compound (1 equivalent) to the sodium methoxide solution while maintaining the temperature at 15 °C with external cooling.[3]

  • Heat the resulting mixture to 25-30 °C and stir until the reaction is complete (monitor by TLC).[3]

  • Quench the reaction mass in water at a temperature of 25-30 °C.[3]

  • Isolate the product by filtration.

Experimental Workflow

The general workflow for conducting and analyzing nucleophilic substitution reactions on this compound is depicted below.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Reactant_Prep Prepare solution of This compound Mixing Combine reactants under controlled temperature Reactant_Prep->Mixing Nucleophile_Prep Prepare nucleophile solution Nucleophile_Prep->Mixing Stirring Stir for specified time Mixing->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by recrystallization or chromatography Concentration->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis

Caption: General laboratory workflow for SNAr reactions.

Safety Considerations

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Some nucleophiles, such as hydrazine, are toxic and should be handled with caution.

  • Reactions involving strong bases like sodium methoxide should be handled with care to avoid contact with skin and eyes. Always quench reactions carefully.

References

Application of 2-Chloro-6-methoxy-3-nitropyridine in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-methoxy-3-nitropyridine is a versatile chemical intermediate recognized for its significant role in the development of novel agrochemicals, particularly herbicides and fungicides.[1][2] Its strategic substitution pattern, featuring a reactive chloro group, an electron-withdrawing nitro group, and a methoxy group, allows for a variety of chemical transformations, making it a valuable building block for complex bioactive molecules.[2][3] The pyridine core is a common scaffold in numerous successful agrochemicals, and this particular derivative serves as a key precursor for the synthesis of substituted picolinic acids and other pyridine-based compounds with potent herbicidal and fungicidal activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, focusing on the preparation of 2,3-diamino-6-methoxypyridine, a crucial precursor for certain classes of herbicides.

Key Synthetic Transformations & Applications

The primary application of this compound in agrochemical synthesis revolves around the sequential modification of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the nitro group at the 3-position can be readily reduced to an amino group. These two transformations are fundamental in building more complex pyridine-based scaffolds.

A key synthetic pathway involves the conversion of this compound to 2,3-diamino-6-methoxypyridine. This diamino-pyridine is a valuable intermediate for the synthesis of various agrochemicals, particularly those based on the picolinic acid framework, which are known to exhibit herbicidal properties.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to the key agrochemical intermediate, 2,3-diamino-6-methoxypyridine.

Step 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This initial step involves the nucleophilic substitution of the chlorine atom in this compound with an amino group. This is typically achieved through ammonolysis.

Materials:

  • This compound

  • Methanol

  • Aqueous Ammonia (25%)

Procedure:

  • Dissolve this compound in methanol at room temperature.

  • To the resulting solution, add a 25% aqueous ammonia solution.

  • Heat the reaction mixture to 35-40°C for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 20°C.

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash with methanol, and dry to yield 2-amino-6-methoxy-3-nitropyridine.

Step 2: Synthesis of 2,3-Diamino-6-methoxypyridine

The second step involves the reduction of the nitro group of 2-amino-6-methoxy-3-nitropyridine to a second amino group, yielding the target diamino-pyridine intermediate. A common method for this transformation is metallic reduction in an acidic medium.

Materials:

  • 2-Amino-6-methoxy-3-nitropyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Aqueous Ammonia solution (for neutralization)

Procedure:

  • In a reaction vessel, prepare an aqueous acidic medium using concentrated hydrochloric acid.

  • Add stannous chloride dihydrate to the acidic solution.

  • Add 2-amino-6-methoxy-3-nitropyridine to the mixture.

  • Heat the reaction to a temperature between 30-40°C.

  • Maintain the reaction at this temperature until the reduction is complete, monitoring by TLC.

  • The product, 2,3-diamino-6-methoxypyridine, will be in the form of its dihydrochloride salt.

  • To isolate the free base, cool the reaction mixture and neutralize with an aqueous ammonia solution to a pH of 7-8.

  • The resulting precipitate is filtered, washed with water, and dried to yield 2,3-diamino-6-methoxypyridine.

Data Presentation

The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of 2,3-diamino-6-methoxypyridine.

Table 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

ParameterValue
Starting MaterialThis compound
ReagentsMethanol, 25% Aqueous Ammonia
Reaction Temperature35-40°C
Reaction Time~2 hours
Product2-Amino-6-methoxy-3-nitropyridine
Typical YieldNot explicitly stated in provided search results

Table 2: Synthesis of 2,3-Diamino-6-methoxypyridine

ParameterValue
Starting Material2-Amino-6-methoxy-3-nitropyridine
ReagentsStannous chloride dihydrate, Conc. HCl
Reaction Temperature30-40°C
Product2,3-Diamino-6-methoxypyridine
Typical YieldHigh (e.g., a related patent suggests yields can be optimized)

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway A 2-Chloro-6-methoxy- 3-nitropyridine B 2-Amino-6-methoxy- 3-nitropyridine A->B Ammonolysis (NH3, MeOH) C 2,3-Diamino-6-methoxy- pyridine B->C Reduction (SnCl2/HCl)

Synthetic pathway from this compound.

Experimental_Workflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Reduction A1 Dissolve Starting Material A2 Add Aqueous Ammonia A1->A2 A3 Heat and React A2->A3 A4 Cool and Precipitate A3->A4 A5 Filter and Dry A4->A5 B1 Prepare Acidic Medium A5->B1 Intermediate Product B2 Add Reducing Agent B1->B2 B3 Add Nitropyridine B2->B3 B4 Heat and React B3->B4 B5 Neutralize B4->B5 B6 Filter and Dry B5->B6

General experimental workflow for the synthesis.

References

Synthetic Routes to Functionalized Pyridines Using 2-Chloro-6-methoxy-3-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methoxy-3-nitropyridine is a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of functionalized pyridine scaffolds. The pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and materials. The specific arrangement of substituents on this reagent—a chloro leaving group at the 2-position, an activating nitro group at the 3-position, and a methoxy group at the 6-position—renders it susceptible to a variety of transformations with a high degree of regiocontrol.

The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atom at the C2 position labile and prone to Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the chloro group provides a handle for various palladium-catalyzed cross-coupling reactions , enabling the formation of C-C and C-N bonds. Finally, the nitro group itself can be readily reduced to an amino group, opening up another avenue for diverse functionalization.

These application notes provide a detailed overview of the key synthetic transformations of this compound, complete with quantitative data and detailed experimental protocols for its use in the synthesis of complex pyridine derivatives.

Data Presentation: Summary of Synthetic Transformations

The following tables summarize the reaction conditions and yields for key synthetic routes starting from this compound.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

EntryNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
1Sodium Methoxide2,6-Dimethoxy-3-nitropyridineMethanol-Reflux4-5High
2Ammonia2-Amino-6-methoxy-3-nitropyridineMethanol-35-402~56
3Monomethylamine2-(Methylamino)-6-methoxy-3-nitropyridineToluene/Methanol-0-51090-93
4Aniline2-(Phenylamino)-6-methoxy-3-nitropyridineEthanolTEAReflux13Good

Table 2: Reduction of the Nitro Group

EntryProductReducing AgentSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-6-methoxypyridin-3-amineH₂ (g), Pd/CEthanol70284
22-Chloro-6-methoxypyridin-3-amineSnCl₂·2H₂OConc. HCl35-405-6High

Table 3: Palladium-Catalyzed Cross-Coupling Reactions (General Conditions)

EntryReaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
1Suzuki-MiyauraArylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100
2SonogashiraTerminal AlkynePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100
3Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ (1-2)BINAP/XPhos (1-2)NaOt-BuToluene80-110

Note: Yields for cross-coupling reactions are highly dependent on the specific coupling partners and require optimization.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This protocol details the displacement of the chloride with an amino group using ammonia.

Materials:

  • This compound

  • Methanol

  • 25% Aqueous ammonia solution

Procedure:

  • Dissolve this compound (1.0 eq) in methanol at room temperature.[1]

  • Add a 25% aqueous ammonia solution (1.4 eq) to the reaction mixture.[1]

  • Heat the mixture to 35-40°C and stir for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 20°C.[1]

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield 2-amino-6-methoxy-3-nitropyridine.[1]

Protocol 2: Reduction of the Nitro Group - Synthesis of 2-Chloro-6-methoxypyridin-3-amine

This protocol describes the reduction of the nitro group to a primary amine using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), wet

  • Ethanol

  • Hydrazine hydrate

  • Hydrogenation apparatus or balloon hydrogenation setup

Procedure:

  • In a suitable reaction vessel, suspend this compound (1.0 eq) and 10% Pd/C (5 wt%) in ethanol.[2]

  • Heat the mixture to 70°C with vigorous stirring.[2]

  • Carefully add hydrazine hydrate (excess) dropwise to the heated suspension.[2]

  • Alternatively, the reaction can be performed under a hydrogen atmosphere (balloon or Parr shaker) at elevated pressure and temperature until the starting material is consumed (monitor by TLC).

  • After 2 hours (for the hydrazine method), cool the reaction to room temperature.[2]

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or silica gel chromatography to yield 2-chloro-6-methoxypyridin-3-amine.[2]

Protocol 3: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol provides a general method for the C-C bond formation at the 2-position.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Pathways Overview

G Synthetic Utility of this compound cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Reduction cluster_coupling Cross-Coupling Reactions A 2-Chloro-6-methoxy- 3-nitropyridine B 2-Alkoxy/Aryloxy- 6-methoxy-3-nitropyridines A->B ROH / NaH C 2-Amino- 6-methoxy-3-nitropyridines A->C R¹R²NH D 2-Chloro-6-methoxy- pyridin-3-amine A->D H₂/Pd/C or SnCl₂ E 2-Aryl/Vinyl- 6-methoxy-3-nitropyridines (Suzuki) A->E ArB(OH)₂ Pd Catalyst F 2-Alkynyl- 6-methoxy-3-nitropyridines (Sonogashira) A->F Terminal Alkyne Pd/Cu Catalyst G 2-(Amino)- 6-methoxy-3-nitropyridines (Buchwald-Hartwig) A->G R¹R²NH Pd Catalyst

Caption: Key synthetic transformations of this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

G Workflow for Suzuki-Miyaura Coupling reagents 1. Combine Reactants - this compound - Arylboronic Acid - Pd(OAc)₂ / SPhos - K₃PO₄ inert 2. Inert Atmosphere Evacuate and backfill with Argon (3x) reagents->inert solvent 3. Add Solvents Anhydrous Dioxane Degassed Water inert->solvent reaction 4. Heat Reaction Stir at 100°C for 12-24h solvent->reaction workup 5. Work-up Cool, dilute with EtOAc, wash with H₂O/Brine reaction->workup purify 6. Purify Dry, concentrate, and perform column chromatography workup->purify product 7. Isolated Product 2-Aryl-6-methoxy-3-nitropyridine purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Logical Relationship: Reaction Regioselectivity

G Factors Influencing Regioselectivity substrate This compound nitro NO₂ Group (Electron-withdrawing) substrate->nitro chloro Cl at C2 (Leaving Group) substrate->chloro methoxy MeO at C6 substrate->methoxy activation Activation of C2 for Nucleophilic Attack nitro->activation strongly activates chloro->activation is displaced reactivity Site for Cross-Coupling chloro->reactivity provides handle

Caption: Electronic effects determining the reactivity of the starting material.

References

Application Notes and Protocols: 2-Chloro-6-methoxy-3-nitropyridine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloro-6-methoxy-3-nitropyridine as a strategic starting material in the synthesis of diverse, biologically relevant heterocyclic compounds. Its unique substitution pattern, featuring a reactive chloro group activated by an adjacent nitro group and a methoxy moiety, makes it an ideal precursor for constructing complex molecular architectures.

Overview of Synthetic Applications

This compound is a versatile building block primarily utilized in the synthesis of fused pyridine heterocycles. The electron-withdrawing nitro group significantly activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr), while the methoxy group at C6 influences the electronic properties and can be a site for further modification. Subsequent reduction of the nitro group to an amine provides a key handle for intramolecular cyclization reactions, leading to the formation of various bicyclic and tricyclic systems.

Key transformations involving this compound include:

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride with various nucleophiles (amines, thiols, alkoxides) is a primary application, enabling the introduction of diverse functionalities.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which is a crucial step in the synthesis of many fused heterocycles.

  • Cross-Coupling Reactions: While less common, the chloro group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings to form C-C bonds.

This document will focus on a key application: the synthesis of Pyrido[2,3-b]pyrazines , a class of heterocycles with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of Pyrido[2,3-b]pyrazine Scaffolds

A robust synthetic strategy to access pyrido[2,3-b]pyrazines from this compound involves a three-step sequence: amination, reduction, and cyclization.

G A This compound B 2-Amino-6-methoxy-3-nitropyridine A->B Step 1: Amination (SNA_r_) C 6-Methoxypyridine-2,3-diamine B->C Step 2: Reduction D Pyrido[2,3-b]pyrazine Derivative C->D Step 3: Cyclization

Caption: Synthetic workflow for Pyrido[2,3-b]pyrazines.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of a generic pyrido[2,3-b]pyrazine derivative.

StepTransformationProductTypical Yield (%)
1Amination (SNAr) of this compound2-Amino-6-methoxy-3-nitropyridine55-65
2Reduction of 2-amino-6-methoxy-3-nitropyridine6-Methoxypyridine-2,3-diamine85-95
3Cyclization with a 1,2-dicarbonyl compoundPyrido[2,3-b]pyrazine derivative70-90

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Ammonolysis)

This protocol describes the nucleophilic aromatic substitution of the chloro group in this compound with ammonia to yield 2-amino-6-methoxy-3-nitropyridine. This procedure is adapted from established methods for the ammonolysis of related chloronitropyridines.[1]

Materials:

  • This compound

  • Methanol

  • Aqueous ammonia solution (25%)

  • Deionized water

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq.) in methanol.

  • To the solution, add aqueous ammonia solution (excess, e.g., 10-20 eq.).

  • Seal the vessel and heat the reaction mixture to 35-40°C.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature (20-25°C).

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold methanol and then with deionized water.

  • Dry the product under vacuum to yield 2-amino-6-methoxy-3-nitropyridine as a solid.

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A Dissolve 2-chloro-6-methoxy- 3-nitropyridine in Methanol B Add aqueous ammonia A->B C Seal vessel and heat to 35-40°C B->C D Cool to room temperature C->D E Filter the precipitate D->E F Wash with cold Methanol and Water E->F G Dry under vacuum F->G

Caption: Experimental workflow for the amination step.

Step 2: Synthesis of 6-Methoxypyridine-2,3-diamine (Reduction)

This protocol details the reduction of the nitro group of 2-amino-6-methoxy-3-nitropyridine to an amine using stannous chloride in an acidic medium, yielding the key diamine intermediate.[2]

Materials:

  • 2-Amino-6-methoxy-3-nitropyridine

  • Concentrated hydrochloric acid

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Deionized water

Procedure:

  • To concentrated hydrochloric acid, add 2-amino-6-methoxy-3-nitropyridine (1.0 eq.) at room temperature.

  • Cool the resulting solution to 15°C.

  • Slowly add stannous chloride dihydrate (2.0 eq.).

  • Heat the reaction mixture to 35-40°C and stir for 5-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 20°C and stir for an additional hour.

  • The product, 2,3-diamino-6-methoxypyridine dihydrochloride, will precipitate. Collect the solid by filtration.

  • To obtain the free base, suspend the dihydrochloride salt in water and adjust the pH to 7.5-8.0 with a suitable base (e.g., aqueous sodium hydroxide) at 15°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-methoxypyridine-2,3-diamine.

G cluster_0 Reaction cluster_1 Isolation and Neutralization A Add 2-amino-6-methoxy-3-nitropyridine to conc. HCl B Cool to 15°C and add SnCl2.2H2O A->B C Heat to 35-40°C for 5-6h B->C D Cool to 20°C and filter the dihydrochloride salt C->D E Suspend salt in water and adjust pH to 7.5-8.0 D->E F Extract with organic solvent E->F G Dry and concentrate to obtain free diamine F->G

Caption: Experimental workflow for the reduction step.

Step 3: Synthesis of Pyrido[2,3-b]pyrazine Derivative (Cyclization)

This protocol describes the condensation of 6-methoxypyridine-2,3-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) to form the pyrido[2,3-b]pyrazine ring system.

Materials:

  • 6-Methoxypyridine-2,3-diamine

  • 1,2-Dicarbonyl compound (e.g., 40% aqueous glyoxal solution)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 6-methoxypyridine-2,3-diamine (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1.0-1.2 eq.) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add deionized water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrido[2,3-b]pyrazine derivative.

G cluster_0 Reaction cluster_1 Work-up and Purification A Dissolve 6-methoxypyridine-2,3-diamine in Ethanol B Add 1,2-dicarbonyl compound A->B C Reflux for 2-4 hours B->C D Cool to room temperature C->D E Concentrate the solvent D->E F Precipitate with water and filter E->F G Recrystallize to obtain pure product F->G

Caption: Experimental workflow for the cyclization step.

Conclusion

This compound serves as a valuable and cost-effective starting material for the synthesis of complex heterocyclic scaffolds. The protocols provided herein offer a clear and reproducible pathway to pyrido[2,3-b]pyrazines, a class of compounds with demonstrated biological potential. The reactivity of the chloro, nitro, and methoxy groups allows for extensive derivatization, making this building block a powerful tool in the design and development of novel chemical entities for pharmaceutical and agrochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-6-methoxy-3-nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: Low yields are often attributed to the formation of an undesired isomer, 2-Chloro-6-methoxy-5-nitropyridine, during the nitration step.[1] The separation of this byproduct from the desired 3-nitro isomer is challenging and can lead to significant product loss during purification.[1] Additionally, inadequate temperature control and suboptimal purification methods, such as multiple recrystallizations, can drastically reduce the isolated yield to as low as 50-55%.[1]

Q2: How can the formation of the 2-Chloro-6-methoxy-5-nitropyridine byproduct be minimized?

A2: The order of reagent addition during nitration is a critical factor in minimizing the formation of the 5-nitro isomer.[1] It is highly recommended to add the starting material, 2-chloro-6-methoxypyridine, in portions to a pre-mixed solution of concentrated sulfuric acid and nitric acid.[1] Reversing the order of addition, i.e., adding the acid mixture to the pyridine derivative, has been shown to favor the formation of the undesired 5-nitro isomer.[1]

Q3: My crude product has a low melting point and appears oily. What could be the cause?

A3: A low melting point or oily appearance of the crude product often indicates the presence of impurities, most notably the 2-Chloro-6-methoxy-5-nitropyridine isomer. The presence of residual acids from the nitration step can also contribute to a lower melting point and impure product. Inadequate drying of the product can also result in a lower melting point.

Q4: What is the most effective method for purifying crude this compound?

A4: While traditional methods like silica gel chromatography or multiple recrystallizations can be used, a more efficient and high-yield purification involves treating the crude product with an alkaline solution.[1] This can be achieved by digesting the crude solid in an aqueous solution of a weak base like potassium carbonate or by washing a solution of the crude product in an organic solvent (e.g., toluene) with an aqueous alkaline solution (e.g., ammonia water).[1] This method has been reported to significantly improve purity to 99-100% and overall yield to as high as 92%.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield (<60%) Formation of the 5-nitro isomer due to incorrect order of reagent addition.Ensure that the 2-chloro-6-methoxypyridine is added portion-wise to the pre-cooled nitrating acid mixture.[1]
Incomplete reaction.Monitor the reaction progress using TLC. If the reaction is sluggish, consider extending the reaction time at the recommended temperature.
Product loss during purification.Avoid multiple recrystallizations.[1] Instead, employ an alkaline wash of the crude product to remove impurities and improve recovery.[1]
Product Purity Issues (e.g., broad melting point, presence of isomers in NMR) Inefficient removal of the 5-nitro isomer.Implement the alkaline wash purification method described in the high-yield protocol below.[1]
Residual acids in the final product.Ensure the crude product is thoroughly washed with water to remove any remaining sulfuric or nitric acid before drying.
Reaction Exotherm Difficult to Control Rate of addition of 2-chloro-6-methoxypyridine is too fast.Add the 2-chloro-6-methoxypyridine to the nitrating mixture slowly and in small portions, ensuring the internal temperature does not exceed the recommended range (0-40°C).[1]
Inadequate cooling of the reaction vessel.Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the desired reaction temperature.

Data Presentation

Comparison of Synthetic Protocols
Parameter Protocol 1 (High Yield) [1]Protocol 2 (Lower Yield)
Starting Material 2-chloro-6-methoxypyridine2-chloro-6-methoxypyridine
Nitrating Agent Mixture of concentrated H₂SO₄ and fuming HNO₃Mixture of concentrated H₂SO₄ and HNO₃
Order of Addition 2-chloro-6-methoxypyridine added to acid mixtureNot specified, but implies acid added to pyridine
Temperature 0-20°C0°C initially, then room temperature
Reaction Time ~4 hours2.5 hours
Purification Method Alkaline wash (e.g., with K₂CO₃ or NH₄OH solution) followed by precipitation/crystallization.[1]Silica gel column chromatography.
Reported Yield Up to 92%56%
Reported Purity 99-100%Not specified, but pure enough for NMR

Experimental Protocols

High-Yield Synthesis of this compound[1]

This protocol is adapted from a patented method demonstrating improved yield and purity.[1]

1. Preparation of the Nitrating Mixture:

  • In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 1600 ml of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C.

  • Slowly add 800 ml of fuming nitric acid to the cooled sulfuric acid, maintaining the temperature at or below 10°C.

2. Nitration Reaction:

  • To the cooled nitrating mixture, add 143.6 g (1 mol) of 2-chloro-6-methoxypyridine portion-wise over a period of 1 hour. Ensure the internal temperature is maintained at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to 20°C over 3 hours with continuous stirring.

  • Continue to stir the reaction mixture at 20°C for an additional 3 hours.

3. Work-up and Isolation of Crude Product:

  • Pour the reaction mixture onto 5 kg of crushed ice with vigorous stirring.

  • Filter the precipitated solid product using suction filtration.

  • Wash the filter cake thoroughly with a large amount of cold water until the washings are neutral (pH 7).

  • Dry the crude product. This should yield approximately 151-156 g of crude this compound with a purity of 84-85%.

4. Purification by Alkaline Wash:

  • In a separate vessel, dissolve 500 g of the crude product in 1500 ml of toluene.

  • Vigorously stir this solution with 500 ml of 24% aqueous ammonia water at 40°C for 12 hours.

  • After stirring, filter off any precipitate and separate the aqueous and organic phases.

  • Concentrate the organic (toluene) layer under reduced pressure at a temperature not exceeding 90°C.

  • To the resulting liquid residue, add approximately 1000 ml of heptane and stir to induce crystallization.

  • Cool the mixture, filter the crystalline product, and dry at 40-45°C. This should yield approximately 345 g of this compound with 99-100% purity.

  • A further 47 g of product can be obtained by concentrating the mother liquor and repeating the crystallization process, bringing the total yield to approximately 92%.

Visualizations

SynthesisWorkflow Workflow for High-Yield Synthesis A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Add 2-Chloro-6-methoxypyridine to Acid Mixture (0°C) A->B C Reaction at 20°C B->C D Quench on Ice & Filter C->D E Crude Product D->E F Dissolve in Toluene E->F G Alkaline Wash (Aqueous Ammonia) F->G H Separate Phases G->H I Concentrate Organic Layer H->I J Crystallize from Heptane I->J K Pure this compound J->K TroubleshootingTree Troubleshooting Decision Tree Start Low Yield or Purity Issue CheckIsomer Check for 5-nitro isomer (e.g., by NMR or LC-MS) Start->CheckIsomer IsomerPresent Isomer Detected? CheckIsomer->IsomerPresent CheckAddition Review Order of Addition: Was pyridine added to acid? IsomerPresent->CheckAddition Yes CheckReactionComplete Check for Incomplete Reaction (TLC of crude) IsomerPresent->CheckReactionComplete No CorrectAddition Correct Order of Addition in Next Experiment CheckAddition->CorrectAddition ImplementAlkalineWash Implement Alkaline Wash During Purification End Problem Resolved ImplementAlkalineWash->End CorrectAddition->End ReactionIncomplete Reaction Incomplete? CheckReactionComplete->ReactionIncomplete IncreaseTime Increase Reaction Time ReactionIncomplete->IncreaseTime Yes CheckPurification Review Purification Method: Using multiple recrystallizations? ReactionIncomplete->CheckPurification No IncreaseTime->End PurificationIssue Yes CheckPurification->PurificationIssue PurificationIssue->ImplementAlkalineWash Yes

References

Technical Support Center: Purification of 2-Chloro-6-methoxy-3-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 2-Chloro-6-methoxy-3-nitropyridine by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My recrystallization of this compound resulted in a very low yield. What are the possible causes and how can I improve it?

A1: Low yield is a common problem when purifying crude this compound via standard recrystallization.

  • Primary Cause: A significant impurity, the isomeric 2-chloro-6-methoxy-5-nitropyridine, is often formed during synthesis. This isomer has similar solubility characteristics to the desired product, making separation by simple recrystallization difficult and leading to significant product loss in the mother liquor. Standard recrystallization methods often result in yields as low as 50-55%.

  • Other Potential Causes:

    • Using an excessive amount of solvent to dissolve the crude product.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization upon cooling.

    • Redissolving the product by washing the filtered crystals with a solvent that is not ice-cold.

  • Solutions:

    • Adopt the Recommended Two-Step Purification Protocol: For significantly higher yields (around 92%), it is recommended to first wash a solution of the crude product with an aqueous alkaline solution (e.g., aqueous ammonia or potassium carbonate) to remove acidic impurities and potentially facilitate the removal of the isomeric impurity. Following this wash, the product can be crystallized from a suitable solvent system like toluene/heptane.

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude material. Adding the solvent in small portions to the heated crude product can help avoid using an excess.

    • Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. This can be done by placing them in an oven or rinsing with hot solvent.

    • Maximize Crystal Formation: After cooling the solution to room temperature, place it in an ice bath to further decrease the solubility of the product and maximize crystal formation.

    • Proper Washing Technique: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining mother liquor without dissolving a significant amount of the product.

Q2: The purified this compound is still yellow. How can I obtain a colorless or off-white product?

A2: The crude product is typically a yellow solid.[1] While pure this compound is described as an off-white to slight yellow crystalline powder, a persistent yellow color indicates the presence of impurities.[2][3]

  • Potential Cause: Colored impurities may be present in the crude material and are not effectively removed by a single recrystallization.

  • Solutions:

    • Alkaline Wash: The recommended purification protocol involving an alkaline wash is often effective at removing colored impurities.

    • Activated Carbon (Charcoal) Treatment: Before the hot filtration step, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.

      • Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to a lower yield. A very small amount (e.g., the tip of a spatula) is often sufficient. The solution should be gently boiled for a few minutes with the carbon before hot filtration.

Q3: My product "oiled out" during cooling instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This is more likely to happen if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is highly impure, leading to a significant depression of the melting point.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.

    • Lower the Cooling Temperature: Ensure that the solution is cooled well below the melting point of the pure compound (78-80°C) before crystallization begins.[4]

    • Induce Crystallization:

      • Seeding: Add a small seed crystal of pure this compound to the cooled, supersaturated solution to provide a nucleation site.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation sites.

    • Change the Solvent System: If oiling out persists, a different recrystallization solvent or solvent mixture may be necessary.

Q4: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A4: This is usually due to one of two reasons: either the solution is not supersaturated, or crystallization has not been initiated.

  • Potential Causes:

    • Too much solvent was used, and the solution is not saturated at room temperature.

    • The solution is supersaturated, but there are no nucleation sites for crystals to begin forming.

  • Solutions:

    • Induce Crystallization: Try seeding the solution or scratching the inside of the flask as described in A3.

    • Reduce Solvent Volume: If inducing crystallization does not work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further reduce the solubility of the product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 38533-61-8[2]
Molecular Formula C₆H₅ClN₂O₃[4]
Molecular Weight 188.57 g/mol [4]
Appearance Off-white to slight yellow crystalline powder[2][3]
Melting Point 78-80 °C[4]
Water Solubility Slightly soluble[4]

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
Toluene Soluble when hotA good solvent for the initial dissolution in the recommended purification protocol.
Heptane Sparingly soluble/InsolubleA good anti-solvent to use with toluene to induce crystallization.
Alcohols (Methanol, Ethanol) SolubleDescribed as soluble in alcohol.[4]
Ether SolubleDescribed as soluble in ether.[4]
Water Slightly solubleNot a suitable solvent for recrystallization.

Experimental Protocols

Protocol 1: Standard Recrystallization (Lower Yield Method)

This protocol outlines a general procedure for recrystallization that a user might initially attempt. Due to the presence of impurities with similar solubility, this method may result in lower yield and purity compared to Protocol 2.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., isopropanol, ethanol, or a toluene/heptane mixture). The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Recommended High-Purity, High-Yield Purification

This protocol is based on a patented method and is more effective for removing the common isomeric impurity, resulting in higher purity and yield.[5]

  • Dissolution: Dissolve the crude this compound (e.g., 10g) in a suitable water-immiscible organic solvent like toluene (e.g., 30 mL).

  • Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous alkaline solution (e.g., 10% aqueous ammonia or 5% aqueous potassium carbonate). Shake the funnel vigorously for several minutes. Allow the layers to separate and discard the aqueous layer. Repeat the wash if necessary.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Crystallization:

    • Concentrate the toluene solution under reduced pressure to about half its original volume.

    • While the solution is still warm, slowly add an anti-solvent such as heptane with stirring until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of toluene and heptane for washing the crystals.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start: Crude This compound recrystallization Perform Recrystallization start->recrystallization evaluation Evaluate Outcome recrystallization->evaluation success Success: Pure Crystals, Good Yield evaluation->success Good Result low_yield Problem: Low Yield evaluation->low_yield Poor Result still_colored Problem: Still Colored evaluation->still_colored Poor Result oiled_out Problem: Oiled Out evaluation->oiled_out Poor Result no_crystals Problem: No Crystals Formed evaluation->no_crystals Poor Result sol_yield Solution: - Use Alkaline Wash Protocol - Minimize solvent volume - Pre-heat filtration apparatus - Use ice bath for cooling low_yield->sol_yield sol_color Solution: - Use Alkaline Wash Protocol - Add activated carbon still_colored->sol_color sol_oil Solution: - Re-heat and add more solvent - Cool slowly - Seed or scratch oiled_out->sol_oil sol_no_crystals Solution: - Seed or scratch - Reduce solvent volume - Cool in ice bath no_crystals->sol_no_crystals

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recommended_Purification_Workflow start Crude Product dissolve 1. Dissolve in Toluene start->dissolve alkaline_wash 2. Wash with Aqueous Alkaline Solution dissolve->alkaline_wash dry 3. Dry Organic Layer (e.g., Na2SO4) alkaline_wash->dry filter_dry 4. Filter to Remove Drying Agent dry->filter_dry concentrate 5. Concentrate Solution filter_dry->concentrate add_antisolvent 6. Add Heptane (Anti-solvent) concentrate->add_antisolvent cool 7. Cool to Crystallize add_antisolvent->cool isolate 8. Isolate, Wash, and Dry Crystals cool->isolate product Pure Product isolate->product

Caption: Recommended high-yield purification workflow for this compound.

References

Technical Support Center: Suzuki Coupling of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chloro-6-methoxy-3-nitropyridine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

Low yields with this substrate are often attributed to a combination of factors related to its electronic and structural properties. The primary reasons include:

  • Substrate Reactivity: 2-Chloropyridines are known to be less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond. This makes the initial oxidative addition step of the catalytic cycle more challenging.[1] The presence of an electron-withdrawing nitro group can activate the halide for nucleophilic aromatic substitution, but it can also introduce alternative reaction pathways.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. These are detailed in the following sections.

Q2: What are the most common side reactions observed in the Suzuki coupling of this compound, and how can I minimize them?

The primary side reactions encountered with this substrate are dehalogenation, homocoupling of the boronic acid, and protodeboronation. Additionally, reactions involving the nitro group, such as reduction or denitration, can occur under certain conditions.

Side Reaction 1: Dehalogenation

Identification: Formation of 6-methoxy-3-nitropyridine.

Cause: This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source in the reaction mixture instead of the organoboron reagent. Potential hydride sources include solvents (like THF or alcohols), water, or even the boronic acid itself.[2]

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.

  • Degas the Reaction Mixture: Remove dissolved oxygen, which can promote side reactions. Purging with an inert gas like argon or nitrogen is crucial.

  • Choice of Base and Solvent: Use a non-coordinating base and a solvent less prone to acting as a hydride source. Toluene and dioxane are often good choices.

  • Optimize Reaction Temperature: While higher temperatures can promote the desired reaction, they can also increase the rate of dehalogenation. A careful temperature screen is recommended.

Side Reaction 2: Homocoupling of Boronic Acid

Identification: Formation of a biaryl product derived from the self-coupling of the boronic acid reagent.

Cause: This side reaction is often promoted by the presence of oxygen or palladium(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[1]

Mitigation Strategies:

  • Thorough Degassing: Rigorously exclude oxygen from the reaction mixture by purging with an inert gas.

  • Use a Pd(0) Source: Employing a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

Side Reaction 3: Protodeboronation

Identification: The boronic acid is converted back to its corresponding arene.

Cause: This is the hydrolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. It is particularly common with heteroaryl boronic acids and can be promoted by aqueous basic conditions.[1]

Mitigation Strategies:

  • Use Anhydrous Conditions: Minimize the amount of water in the reaction.

  • Use Boronic Esters or Trifluoroborate Salts: These derivatives are often more stable and less prone to protodeboronation than boronic acids.[3]

  • Choice of Base: A weaker base or careful control of the base stoichiometry can sometimes reduce the rate of this side reaction.

Potential Side Reactions Involving the Nitro Group

While less commonly reported as the primary issue, the nitro group on the pyridine ring can also participate in side reactions:

  • Reduction of the Nitro Group: Under certain palladium-catalyzed conditions, especially in the presence of a hydride source, the nitro group can be reduced to an amino group.[4][5] If this is observed, screening different palladium catalysts and reaction conditions is necessary. Using Raney nickel instead of palladium on carbon for reductions in the presence of halides is a known strategy to avoid dehalogenation, suggesting catalyst choice is critical.[4]

  • Denitrative Coupling: In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, leading to the formation of a product where the nitro group has been replaced by the boronic acid partner.[6][7] This is more likely with highly active catalyst systems and at elevated temperatures.

Quantitative Data Summary

While specific yield data for the Suzuki coupling of this compound is not extensively available in the searched literature, the following table provides representative yields for Suzuki couplings of structurally similar electron-deficient chloropyridines. This data can serve as a benchmark for what might be achievable under optimized conditions.

ElectrophileBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2,6-DichloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)2 (N-heterocyclic carbene precursor) (3)Cs₂CO₃Dioxane8096[3]
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)2 (phosphine oxide) (4.5)KF (3)Dioxane11085[8]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10091General protocol for challenging chlorides

Experimental Protocols

The following is a general starting protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, or PPh₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Reaction check_sm Check for Unreacted Starting Material (SM) start->check_sm side_products Analyze for Side Products start->side_products sm_present Significant SM Remaining check_sm->sm_present dehalogenation Dehalogenation Product Found? side_products->dehalogenation sm_present->side_products No optimize_catalyst Increase Catalyst Loading or Switch to More Active System (e.g., Buchwald Ligands) sm_present->optimize_catalyst Yes increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp end Improved Yield increase_temp->end homocoupling Homocoupling Product Found? dehalogenation->homocoupling No anhydrous Ensure Anhydrous Conditions & Thorough Degassing dehalogenation->anhydrous Yes protodeboronation Protodeboronation Evident? homocoupling->protodeboronation No homocoupling->anhydrous Yes boronic_ester Switch to Boronic Ester or Trifluoroborate Salt protodeboronation->boronic_ester Yes optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) protodeboronation->optimize_base No anhydrous->end boronic_ester->end optimize_base->end

Troubleshooting workflow for low-yielding Suzuki reactions.
Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Cycle_Side_Reactions Suzuki Catalytic Cycle and Common Side Reactions cluster_cycle Main Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation [H] source ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O2 / Pd(II) Protodeboronation Protodeboronation (Ar'-H) Transmetal->Protodeboronation H2O / Base RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product ArX 2-Chloro-6-methoxy- 3-nitropyridine ArX->OxAdd ArB Arylboronic Acid ArB->Transmetal

References

Technical Support Center: Optimizing Reactions with 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-6-methoxy-3-nitropyridine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a highly reactive substrate primarily used in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is "activated" by the electron-withdrawing nitro group at the 3-position, which facilitates the displacement of the chlorine atom at the 2-position by a wide variety of nucleophiles. This makes it a valuable building block for synthesizing substituted 6-methoxy-3-nitropyridine derivatives, which are common scaffolds in medicinal chemistry and materials science.

Q2: Which factors are most critical for optimizing SNAr reactions with this substrate?

A2: The three most critical factors to optimize are the choice of base, the solvent, and the reaction temperature. The base is often required to deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction. The solvent plays a crucial role in solvating the reactants and intermediates, and its polarity can significantly influence the reaction rate. Temperature control is essential for managing the reaction rate and minimizing the formation of side products.

Q3: What are common nucleophiles used with this compound?

A3: A broad range of nucleophiles can be employed, including:

  • Amines: Primary and secondary aliphatic and aromatic amines (e.g., aniline, piperidine, morpholine).

  • Alcohols/Alkoxides: Alcohols in the presence of a strong base, or pre-formed alkoxides (e.g., sodium methoxide).

  • Thiols/Thiolates: Thiols and their corresponding thiolates.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common TLC analysis would involve spotting the reaction mixture on a silica gel plate and eluting with a solvent system like ethyl acetate/hexane. The consumption of the starting material (this compound) and the appearance of the product spot indicate the reaction's progress.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions with this compound.

Problem: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
1. Insufficient Base Strength or Stoichiometry Use a stronger base (e.g., switch from K₂CO₃ to NaH or KHMDS if appropriate for the nucleophile) or increase the equivalents of the base (typically 1.5-2.0 eq.).A weak base may not sufficiently deprotonate the nucleophile or effectively neutralize the generated HCl, stalling the reaction.
2. Inappropriate Solvent Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.Polar aprotic solvents are effective at solvating the charged Meisenheimer complex intermediate, thereby stabilizing it and accelerating the reaction rate.[1]
3. Low Reaction Temperature Increase the reaction temperature in 10-20 °C increments.SNAr reactions often require thermal energy to overcome the activation barrier. Many reactions with this substrate proceed well between 80 °C and 120 °C.
4. Poor Nucleophile Reactivity If using a neutral nucleophile (e.g., alcohol), convert it to its more reactive conjugate base (e.g., alkoxide) before adding the electrophile.The anionic form of a nucleophile is significantly more reactive and will attack the electron-deficient pyridine ring more readily.
Problem: Formation of Multiple Products / Low Purity
Potential Cause Troubleshooting Step Rationale
1. Side Reactions (e.g., Hydrolysis) Ensure anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).The starting material is sensitive to moisture, which can lead to hydrolysis and the formation of 6-methoxy-3-nitro-pyridin-2-ol.
2. Degradation at High Temperatures Lower the reaction temperature and monitor the reaction for the shortest time necessary for completion.Prolonged heating or excessively high temperatures can cause decomposition of the starting material or the desired product.
3. Reaction with the Methoxy Group Avoid harsh, non-selective conditions (e.g., very strong nucleophiles at high temperatures) that could potentially lead to cleavage or displacement of the methoxy group.While the chloro group at the 2-position is significantly more activated, aggressive conditions could lead to a loss of selectivity.
4. Impure Starting Material Purify the this compound starting material before use, for example, by recrystallization or column chromatography.Impurities in the starting material can lead to side reactions and complicate the purification of the final product.

Data Presentation: Optimizing Base and Solvent

While specific yields are highly dependent on the nucleophile used, the following tables provide a general guide for selecting appropriate base and solvent combinations based on common laboratory practice for SNAr reactions on activated chloropyridines.

Table 1: Recommended Solvent Selection

Solvent ClassRecommended SolventsKey Considerations
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), NMPExcellent choice. Effectively solvates the charged intermediate, generally leading to faster reaction rates. Higher boiling points allow for a wide range of reaction temperatures.
Ethers Dioxane, Tetrahydrofuran (THF)Good choice. Moderately polar. Often used for reactions at or below their reflux temperatures. Must be anhydrous.
Alcohols Isopropanol (IPA), Ethanol (EtOH)Can be used, especially when the alcohol itself is the nucleophile. Can also serve as a solvent for reactions with amines, but may lead to competitive O-alkylation as a side reaction.
Aromatic Hydrocarbons Toluene, XyleneLess common. Generally used for reactions at high temperatures where solubility of all components is favorable.

Table 2: Common Base Selection

Base ClassRecommended BasesTypical NucleophilesUse Case
Inorganic Carbonates K₂CO₃, Cs₂CO₃Amines, Thiols, AlcoholsMild and effective for many reactions. Cesium carbonate is more soluble and often more effective than potassium carbonate.
Organic Amines Triethylamine (TEA), DIPEAAmines, ThiolsAct as an HCl scavenger. Generally used when the nucleophile is an amine and a non-nucleophilic base is required.
Hydrides Sodium Hydride (NaH)Alcohols, ThiolsStrong, non-nucleophilic base used to deprotonate the nucleophile before addition of the chloropyridine substrate. Requires anhydrous conditions.
Alkoxides Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)AlcoholsUsed when the alcohol is the intended nucleophile. Often run in the corresponding alcohol as the solvent.

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

  • Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Add the amine nucleophile to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(amino)-6-methoxy-3-nitropyridine product.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Path start Reaction Start: SNAr on this compound check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low / No Conversion? check_conversion->low_conversion Incomplete impurity_issue Impure Product / Multiple Spots? check_conversion->impurity_issue Complete but Impure complete Reaction Complete Proceed to Workup & Purification check_conversion->complete Complete & Clean increase_temp Increase Temperature (e.g., 80 -> 100 -> 120 °C) low_conversion->increase_temp Yes low_conversion->impurity_issue No stronger_base Use Stronger Base (e.g., K2CO3 -> Cs2CO3) increase_temp->stronger_base change_solvent Change to Polar Aprotic Solvent (e.g., Toluene -> DMF/DMSO) stronger_base->change_solvent change_solvent->check_conversion Re-evaluate check_anhydrous Ensure Anhydrous Conditions (Dry Solvents, Inert Gas) impurity_issue->check_anhydrous Yes impurity_issue->complete No lower_temp Lower Temperature / Reduce Time check_anhydrous->lower_temp purify_sm Purify Starting Material lower_temp->purify_sm purify_sm->start Restart

Caption: A decision tree for troubleshooting common SNAr reaction issues.

General Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Combine Substrate, Base, and Solvent atmosphere Establish Inert Atmosphere (N2/Ar) reagents->atmosphere add_nucleophile Add Nucleophile atmosphere->add_nucleophile heat Heat to Target Temperature add_nucleophile->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool and Quench (e.g., with water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterize Characterize Pure Product (NMR, MS, etc.) chromatography->characterize

Caption: A standard workflow for SNAr synthesis and purification.

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxy-3-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.

Problem Potential Cause(s) Solution(s)
Persistent Emulsion During Extraction - High concentration of polar starting materials or byproducts acting as surfactants. - Vigorous shaking during extraction.- Add saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer. - Add a small amount of a different organic solvent to alter the polarity of the organic phase. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - If the emulsion persists, centrifugation can be effective in breaking the emulsion. - Filtering the entire mixture through a pad of Celite® may also help break the emulsion.
Product is Difficult to Extract from the Aqueous Layer - The product may be more polar than anticipated, leading to significant solubility in the aqueous phase.- Use a more polar extraction solvent such as n-butanol or a 3:1 mixture of chloroform and isopropanol. - Perform multiple extractions (3-5 times) with a standard solvent like ethyl acetate or dichloromethane to ensure complete removal of the product. - Saturate the aqueous layer with sodium chloride ("salting out") to decrease the solubility of the organic product in the aqueous phase before extraction.
Product Precipitates Out During Quenching or Extraction - The product may have low solubility in the chosen quenching or extraction solvent system at the working temperature.- Perform the quenching and/or extraction at a slightly elevated temperature to increase solubility. - Use a larger volume of solvent for the extraction. - Choose a solvent system in which the product is more soluble. Preliminary solubility tests on a small scale can be beneficial.
Incomplete Removal of Isomeric Impurities - Isomers, such as 2-Chloro-6-methoxy-5-nitropyridine, can have similar polarities, making separation by standard chromatography challenging.- After the initial extraction, wash the organic layer with a dilute aqueous alkaline solution (e.g., 5-10% sodium carbonate or potassium carbonate solution). This can selectively react with or extract certain isomeric impurities.[1] - Careful column chromatography with a shallow solvent gradient may be necessary. - Recrystallization from a suitable solvent system can be effective for purification.
Product Appears to Decompose on Silica Gel Column - The acidic nature of silica gel may cause hydrolysis or degradation of sensitive products. - The nitro group can sometimes interact strongly with the silica.- Use neutral or deactivated silica gel for column chromatography. - Alternatively, use alumina (basic or neutral) as the stationary phase. - Minimize the time the compound spends on the column by using flash chromatography techniques.
Difficulty Visualizing the Product Spot on TLC - this compound and its derivatives may not be strongly UV-active or may not stain well with common stains.- Use a TLC plate with a fluorescent indicator (F254) and visualize under short-wave UV light (254 nm). The compound should appear as a dark spot. - Use a potassium permanganate stain, which is a general stain for many organic compounds. - A specific stain for nitroaromatic compounds can be prepared by spraying the TLC plate with a solution of stannous chloride in HCl to reduce the nitro group to an amine, followed by diazotization with sodium nitrite and coupling with a suitable agent like β-naphthol to form a colored azo dye.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A1: A standard workup procedure is as follows:

  • Quenching: Cool the reaction mixture to 0 °C and slowly add deionized water to quench the reaction.[2]

  • Extraction: Extract the aqueous mixture with an organic solvent. Ethyl acetate is a common choice and is typically used in multiple portions (e.g., 3 x 150 mL for a reaction of 23 g of starting material).[2]

  • Washing: Combine the organic layers and wash with water and then with brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: The resulting crude product is typically purified by silica gel column chromatography.[2]

Q2: What are the best solvents for extracting my product from the aqueous layer?

A2: Ethyl acetate and dichloromethane are commonly used and effective for many derivatives of this compound. If your product is particularly polar and shows high solubility in the aqueous phase, consider using a more polar solvent like n-butanol or a mixture of chloroform and isopropanol.

Q3: How can I remove the common 5-nitro isomer impurity?

A3: Washing the crude organic extract with a mild aqueous base, such as 10% sodium carbonate or potassium carbonate solution, can help remove the undesired 2-chloro-6-methoxy-5-nitropyridine isomer.[1] The purification can also be achieved by careful recrystallization.

Q4: What are suitable solvent systems for column chromatography?

A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the polarity of your specific product. It is recommended to first determine an appropriate solvent system by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for your desired compound. For example, a system of ethyl acetate/hexanes (1:4) has been used.

Q5: Are there any recommended recrystallization solvents for this compound and its derivatives?

A5: While specific data for this exact compound is limited in the provided search results, general solvent systems for the recrystallization of pyridine derivatives include ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate. The crude product can also be purified by dissolving in a good solvent like toluene and then precipitating by the addition of a poor solvent like heptane.[1]

Q6: What are the key safety precautions when working with this compound?

A6: this compound is an irritant and harmful if swallowed, in contact with skin, or if inhaled. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Upon completion of the reaction (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.

  • Slowly and carefully add deionized water to quench any remaining reactive reagents. For a reaction starting with 23 g of 2,6-dichloro-3-nitropyridine, 100 mL of deionized water can be used.[2]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with three portions of ethyl acetate (e.g., 3 x 150 mL).[2]

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer with one portion of deionized water, followed by one portion of saturated sodium chloride solution (brine).

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Alkaline Wash to Remove Isomeric Impurities
  • Dissolve the crude product obtained from the initial workup in a suitable water-immiscible organic solvent, such as toluene (e.g., 1500 mL for 500 g of crude product).[1]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 10% aqueous solution of potassium carbonate.

  • Stir the biphasic mixture vigorously for 2 hours at room temperature.[1]

  • Allow the layers to separate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Workup_Workflow General Workup Procedure reaction 1. Reaction Completion quench 2. Quench Reaction (e.g., with water at 0 °C) reaction->quench extract 3. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash 4. Wash Organic Layer (Water, Brine) extract->wash dry 5. Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate purify 7. Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A general workflow for the workup of reactions involving this compound.

References

preventing decomposition of 2-Chloro-6-methoxy-3-nitropyridine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Chloro-6-methoxy-3-nitropyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of this compound during reactions?

A1: The decomposition of this compound is most commonly caused by two main factors:

  • Alkaline Conditions: The presence of strong bases can lead to degradation. A patent on the purification of related compounds notes that degradation reactions of 2-chloro-6-alkoxy-3-nitropyridines in alkaline media are expected, especially at elevated temperatures.[1] This can involve hydrolysis of the chloro group to a hydroxyl group or other base-mediated side reactions.

  • Elevated Temperatures: High reaction temperatures can promote decomposition pathways. It is generally advisable to run reactions at the lowest effective temperature.

Q2: Is this compound stable under neutral or acidic conditions?

A2: Generally, this compound exhibits greater stability under neutral or mildly acidic conditions compared to alkaline conditions. However, strongly acidic conditions, especially at high temperatures, could potentially lead to hydrolysis of the methoxy group or other undesired reactions.

Q3: What are the likely decomposition products?

A3: While specific studies on the decomposition products under various reaction conditions are not extensively documented in publicly available literature, potential decomposition pathways could lead to:

  • 2-Hydroxy-6-methoxy-3-nitropyridine: Formed via hydrolysis of the chloro group.

  • Denitrated species: Under certain reductive conditions, the nitro group could be reduced.

  • Polymeric materials: Undesired polymerization or tar formation can occur under harsh reaction conditions. Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Q4: How does the solvent choice affect the stability of this compound?

A4: The choice of solvent is crucial. Protic solvents, especially in the presence of a base, can participate in nucleophilic substitution reactions, leading to decomposition. Aprotic solvents are often preferred. It is essential to use dry, high-purity solvents to avoid introducing nucleophilic impurities like water.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield of desired product and formation of a dark, tarry substance. Reaction temperature is too high, or the reaction time is too long.1. Lower the reaction temperature. Consider running the reaction at 0 °C or even lower if the reaction kinetics allow. 2. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed. 3. If heating is necessary, ensure uniform heating and avoid localized "hot spots" in the reaction vessel.
Formation of 2-Hydroxy-6-methoxy-3-nitropyridine as a major byproduct. Presence of water or hydroxide ions in the reaction mixture.1. Use anhydrous solvents and reagents. 2. If a base is required, opt for a non-nucleophilic, hindered base (e.g., proton sponge, DBU in certain cases) instead of hydroxides or alkoxides. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Inconsistent reaction outcomes. Variability in the purity of starting materials or reagents.1. Ensure the purity of this compound before use. Recrystallization may be necessary. 2. Use freshly opened or properly stored anhydrous solvents. 3. Verify the concentration and purity of any basic or nucleophilic reagents.
Reaction does not proceed to completion at low temperatures. Insufficient activation energy for the desired transformation.1. Consider using a catalyst to promote the desired reaction at a lower temperature. 2. Slowly warm the reaction mixture while monitoring for the onset of product formation and any signs of decomposition. 3. Increase the concentration of the nucleophile, if appropriate for the reaction mechanism.

Illustrative Data for Reaction Optimization

The following tables provide an illustrative framework for optimizing reaction conditions to minimize the decomposition of this compound. The data presented here is hypothetical and intended as a guide for experimental design.

Table 1: Effect of Temperature and Base on Product Yield in a Model Nucleophilic Substitution Reaction

EntryBase (1.2 equiv)Temperature (°C)Reaction Time (h)Desired Product Yield (%)Byproduct (2-Hydroxy-6-methoxy-3-nitropyridine) (%)
1K₂CO₃251275< 5
2K₂CO₃5046015
3K₂CO₃8024035
4NaH0685< 2
5NaH252805
6DBU25882< 3

Table 2: Influence of Solvent on Decomposition

EntrySolventTemperature (°C)Reaction Time (h)Starting Material Recovered (%) (Control Reaction without Nucleophile)
1Dioxane (Anhydrous)5024> 98
2Acetonitrile (Anhydrous)5024> 98
3Methanol502485
4Water (pH 7)502490
5Water (pH 10)502460

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a general method for the reaction of this compound with an amine nucleophile, incorporating steps to minimize decomposition.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous aprotic solvent (e.g., THF, Dioxane, or DMF) from a freshly opened bottle or a solvent purification system.

    • Ensure the amine nucleophile is pure and dry.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv).

    • Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • In a separate flask, dissolve the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv, finely powdered and dried) in the anhydrous solvent.

    • Add the amine/base suspension to the solution of this compound dropwise over 15-30 minutes at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. If the reaction is slow, let it warm to room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring for Decomposition by HPLC

This protocol outlines a method to quantify the stability of this compound under specific conditions.

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

    • Prepare a standard of the potential primary byproduct, 2-Hydroxy-6-methoxy-3-nitropyridine, if available.

  • Sample Incubation:

    • In a sealed vial, dissolve a known amount of this compound in the solvent system to be tested (e.g., a buffered aqueous solution at a specific pH, or an organic solvent with a specific base).

    • Place the vial in a thermostatted bath at the desired temperature.

  • Time-Point Analysis:

    • At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench any reaction by diluting the aliquot in a mobile phase/solvent mixture at a low temperature.

    • Analyze the sample by HPLC.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of remaining this compound and the formation of any byproducts at each time point by comparing peak areas to the initial (t=0) sample and the standards.

Visualizations

Decomposition_Pathways This compound This compound 2-Hydroxy-6-methoxy-3-nitropyridine 2-Hydroxy-6-methoxy-3-nitropyridine This compound->2-Hydroxy-6-methoxy-3-nitropyridine Hydrolysis (H₂O, OH⁻) Other Decomposition Products Other Decomposition Products This compound->Other Decomposition Products High Temperature Strong Base

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction cool_reaction Cool to 0 °C setup_reaction->cool_reaction add_nucleophile Slow Addition of Nucleophile/Base cool_reaction->add_nucleophile monitor_reaction Monitor by TLC/LC-MS add_nucleophile->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product purify_product Purify by Chromatography extract_product->purify_product

Caption: Workflow for minimizing decomposition during nucleophilic substitution.

Logical_Relationships Decomposition Decomposition (Increased) Yield Desired Product Yield (Increased) Decomposition->Yield Temp Temperature Temp->Decomposition Base_Strength Base Strength Base_Strength->Decomposition Water Presence of Water Water->Decomposition Reaction_Time Reaction Time Reaction_Time->Decomposition (prolonged) Low_Temp Low Temperature Low_Temp->Yield Weak_Base Weak/Non-nucleophilic Base Weak_Base->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Optimal_Time Optimal Reaction Time Optimal_Time->Yield

Caption: Factors influencing decomposition and product yield.

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-Chloro-6-methoxy-3-nitropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process, offering potential causes and recommended solutions to ensure optimal yield and purity.

Issue 1: Low Yield and/or Purity of this compound After Nitration

  • Question: We are experiencing low yields and significant impurities after the nitration of 2-chloro-6-methoxypyridine. What are the likely causes and how can we resolve this?

  • Answer: A primary challenge in this synthesis is the formation of the undesired 2-chloro-6-methoxy-5-nitropyridine isomer during the nitration step.[1] This isomer is often difficult to separate from the target compound using standard methods like recrystallization, which can lead to substantial product loss.[1]

    Control over reaction conditions is critical. The order of reagent addition and temperature are key factors. It is recommended to add the 2-chloro-6-methoxypyridine substrate in portions to the pre-mixed nitrating solution (concentrated sulfuric and nitric acid) while maintaining the temperature between 0°C and 40°C.[1] This method helps to control the reaction kinetics and minimize the formation of the 5-nitro byproduct.[1]

Issue 2: Difficulty in Purification and Removing Isomeric Impurities

  • Question: Our crude product contains the 5-nitro isomer, and we are struggling to achieve high purity via recrystallization without significantly compromising the yield. What is a more effective, large-scale purification strategy?

  • Answer: While recrystallization is a common purification technique, it is often inefficient for separating the 3-nitro and 5-nitro isomers, with yields sometimes dropping to 50-55%.[1] A more robust and scalable method involves treating the crude product with a basic solution. This process selectively removes impurities. For example, stirring the crude, finely pulverized product in a potassium carbonate solution can yield the desired product with 99-100% purity.[1] Alternatively, washing a toluene solution of the crude product with aqueous ammonia has also proven effective.[1]

Summary of Troubleshooting Solutions
Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield & PurityFormation of 2-chloro-6-methoxy-5-nitropyridine isomer.[1]Add 2-chloro-6-methoxypyridine to the nitrating mixture (not vice-versa).[1]Minimized isomer formation.
Lack of temperature control.Maintain reaction temperature between 0°C and 40°C.[1]Improved selectivity for the 3-nitro isomer.
Difficulty in PurificationInefficient separation of isomers by recrystallization.[1]Treat crude product with an alkaline solution (e.g., K₂CO₃ in water or NH₃ in toluene).[1]Purity of 99-100% and overall yields >90%.[1]
Product Loss During RecrystallizationMultiple recrystallization steps are required, leading to significant material loss.[1]Employ the alkaline washing method as a more efficient single-step purification.[1]Reduced product loss and higher overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound? A1: The most widely adopted method for large-scale synthesis is the nitration of 2-chloro-6-methoxypyridine. This is achieved using a nitrating mixture, typically composed of concentrated sulfuric acid and concentrated nitric acid.[1]

Q2: What are the critical process parameters to control during the nitration step? A2: The most critical parameters are the order of reagent addition and temperature. The 2-chloro-6-methoxypyridine should be added portion-wise to the acid mixture. The internal temperature of the reaction should be carefully maintained in the range of 0°C to 40°C to ensure regioselectivity.[1]

Q3: What is the primary impurity formed during this synthesis? A3: The main byproduct of concern is the 2-chloro-6-methoxy-5-nitropyridine isomer. Its formation is a result of nitration at the C5 position of the pyridine ring instead of the desired C3 position.[1]

Q4: What yields and purity levels are realistically achievable on a large scale? A4: With an optimized process, including controlled nitration and an efficient alkaline purification method, total yields of approximately 92% and purities of 99-100% can be achieved.[1] In contrast, relying solely on recrystallization may result in yields as low as 50-55%.[1]

Experimental Protocols

Protocol 1: Nitration of 2-Chloro-6-methoxypyridine

This protocol is adapted from a patented method for producing a high-purity product.[1]

  • Preparation: Prepare a nitrating mixture by combining 190 ml of concentrated sulfuric acid, 190 ml of 24% oleum, and 100 ml of 97% nitric acid in a suitable reactor with cooling capabilities.

  • Reaction: Cool the nitrating mixture. Slowly add 157.6 g (1 mol) of 2-chloro-6-ethoxypyridine (as an analogue to 2-chloro-6-methoxypyridine) to the mixture over 45 minutes. Maintain the internal temperature between 20°C and 40°C using external cooling.

  • Stirring: After the addition is complete, allow the mixture to stir for an additional 5 hours, during which the temperature can adjust to room temperature.

  • Work-up: Cool the reaction mixture to 0°C and filter the resulting solid crude product through a glass frit.

Protocol 2: Purification of Crude this compound

This protocol describes an efficient purification process using an alkaline wash.[1]

  • Preparation: In a stirred reactor, add 3300 g of the contaminated, finely pulverized crude this compound from the nitration step to 6600 ml of water.

  • Treatment: Add 910 g of potassium carbonate to the slurry.

  • Reaction: Heat the mixture to 40°C and stir for 2 hours.

  • Isolation: Cool the mixture, filter the solid product, and wash the filter cake with 4000 ml of water.

  • Drying: Dry the purified product at 40-45°C. This process yields 2772-2805 g of this compound with a purity of 99-100%.[1]

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Add 2-Chloro-6-methoxypyridine (0-40°C) A->B C Reaction Stirring (5 hours) B->C D Quench & Filter C->D E Crude Product Slurry (in Water) D->E Crude Product F Add K₂CO₃ Solution E->F G Stir at 40°C (2 hours) F->G H Filter, Wash & Dry G->H I Pure Product (99-100% Purity) H->I

Caption: Workflow for the synthesis and alkaline purification of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Purity? CheckIsomer Is 5-nitro isomer present? (Check analytics) Start->CheckIsomer Yes CheckTemp Was Temp > 40°C? CheckIsomer->CheckTemp Yes PurificationMethod Using Recrystallization? CheckIsomer->PurificationMethod No CheckAddition Was acid added to substrate? CheckTemp->CheckAddition No Sol_Temp Solution: Maintain Temp between 0-40°C CheckTemp->Sol_Temp Yes CheckAddition->PurificationMethod No Sol_Addition Solution: Add substrate to acid mixture CheckAddition->Sol_Addition Yes Sol_Purify Solution: Switch to alkaline wash method PurificationMethod->Sol_Purify Yes Success Process Optimized PurificationMethod->Success No Sol_Temp->Success Sol_Addition->Success Sol_Purify->Success

Caption: Decision tree for troubleshooting low yield and purity issues in the synthesis.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving 2-Chloro-6-methoxy-3-nitropyridine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for common reaction types, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

General Information

This compound is a versatile intermediate in organic synthesis. The electron-withdrawing nitro group at the 3-position and the chlorine atom at the 2-position make the pyridine ring susceptible to nucleophilic attack, while the chloro group also allows for participation in various cross-coupling reactions.

Structure:

Key Properties:

PropertyValue
Molecular FormulaC₆H₅ClN₂O₃
Molecular Weight188.57 g/mol
AppearanceOff-white to yellow powder
Melting Point78-80 °C
SolubilitySlightly soluble in water, soluble in many organic solvents

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are common with this compound due to the electron-deficient nature of the pyridine ring, which is activated by the nitro group. This facilitates the displacement of the chloride at the 2-position by various nucleophiles.

Troubleshooting and FAQs for SNAr Reactions

Question 1: My SNAr reaction with an amine/alkoxide is not proceeding to completion, and I observe a significant amount of starting material.

Answer: Several factors could be contributing to the incomplete reaction:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride. Consider using a stronger base to deprotonate the nucleophile (if applicable) or switching to a more nucleophilic reagent.

  • Low Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier. Gradually increase the reaction temperature, but be mindful of potential decomposition of starting material or product at excessively high temperatures.

  • Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective as they can stabilize the charged Meisenheimer intermediate.

  • Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center. If possible, consider a less sterically hindered nucleophile.

Question 2: I am observing the formation of side products, particularly a dark-colored reaction mixture.

Answer: The formation of colored byproducts can indicate decomposition.

  • Decomposition under Basic Conditions: At elevated temperatures (typically above 50°C), 2-chloro-6-alkoxy-3-nitropyridines can be susceptible to degradation in strongly alkaline conditions.[1] Consider using a milder base or lowering the reaction temperature.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to side reactions. Ensure your solvent is stable under the reaction conditions.

Question 3: How can I improve the yield of my amination reaction to form 2-amino-6-methoxy-3-nitropyridine?

Answer: For the synthesis of 2-amino-6-methoxy-3-nitropyridine or its derivatives, consider the following:

  • Ammonia Source: Using aqueous ammonia in a solvent like methanol can be effective. The reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol is a known route to the desired product.[2][3]

  • Temperature Control: For ammonolysis reactions, moderate heating (e.g., 35-40°C) is often sufficient to drive the reaction to completion without significant side product formation.[3][4]

Experimental Protocol: Synthesis of a 2-Substituted-6-methoxy-3-nitropyridine via SNAr

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (NuH).

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (NuH) (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (1.2 - 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (NuH) and the anhydrous solvent.

  • If the nucleophile requires deprotonation, add the base and stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

SNAr Reaction Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - this compound - Nucleophile (NuH) - Base - Anhydrous Solvent setup_flask Set up oven-dried flask under inert atmosphere prep_reagents->setup_flask add_nucleophile Add Nucleophile and Solvent setup_flask->add_nucleophile add_base Add Base (if needed) add_nucleophile->add_base add_substrate Add this compound add_base->add_substrate heat Heat to desired temperature add_substrate->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify (Chromatography/Recrystallization) wash_dry->purify Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Suzuki Coupling catalyst_inhibition Catalyst Inhibition (Pyridine Nitrogen) start->catalyst_inhibition low_reactivity Low Reactivity of C-Cl Bond start->low_reactivity side_reactions Side Reactions: - Homocoupling - Dehalogenation - Protodeboronation start->side_reactions ineffective_conditions Ineffective Base/Solvent start->ineffective_conditions change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_inhibition->change_ligand low_reactivity->change_ligand increase_temp Increase Reaction Temperature low_reactivity->increase_temp degas Ensure Rigorous Degassing & Inert Atmosphere side_reactions->degas use_boronic_ester Consider Boronic Ester side_reactions->use_boronic_ester optimize_base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) ineffective_conditions->optimize_base Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd + Ar-Cl PdII_complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_complex Amine_assoc Amine Association & Deprotonation PdII_complex->Amine_assoc + HNR₂ - Cl⁻ Amido_complex L-Pd(II)(Ar)(NR₂) Amine_assoc->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim BetaHydride β-Hydride Elimination Amido_complex->BetaHydride RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Hydride_complex L-Pd(II)(Ar)(H) BetaHydride->Hydride_complex RedElim_side Reductive Elimination Hydride_complex->RedElim_side RedElim_side->Pd0 Regeneration Dehalogenated Ar-H RedElim_side->Dehalogenated

References

Technical Support Center: Cross-Coupling of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Chloro-6-methoxy-3-nitropyridine. The following information is designed to address specific issues that may be encountered during experimentation with alternative catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no product formation when using this compound is a common challenge. This substrate is an electron-deficient heteroaryl chloride, making the oxidative addition step of the catalytic cycle difficult due to the strong Carbon-Chlorine (C-Cl) bond.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond in chloropyridines.[1][2]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligated systems are also a powerful alternative.[3][4]

  • Ineffective Base: The base plays a critical role in activating the boronic acid during the transmetalation step.[1]

    • Recommendation: Screen strong, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[1][3]

  • Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: Anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are commonly used.[3][5] In some cases, toluene can also be effective.[3]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1][2] Maintain an inert atmosphere throughout the reaction.[2]

Q2: I am observing significant amounts of dehalogenation (formation of 6-methoxy-3-nitropyridine) in my reaction mixture. How can I minimize this side reaction?

A2: Dehalogenation occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the reduction of the C-Cl bond.[2]

Troubleshooting Steps:

  • Hydride Source: Solvents or amine bases can act as hydride sources.

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere.[2] Choose a solvent that is less prone to acting as a hydride source.

  • Catalyst System: The choice of ligand can influence the rate of dehalogenation versus cross-coupling.

    • Recommendation: Experiment with different bulky phosphine ligands, as they can sometimes disfavor the dehalogenation pathway.

Q3: Homocoupling of my boronic acid is a major side product. What are the causes and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen or certain palladium species.[1][2]

Troubleshooting Steps:

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Recommendation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1][2]

  • Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to Pd(II), which can promote homocoupling.

    • Recommendation: Use a Pd(0) source directly or ensure that the reaction conditions are suitable for the complete reduction of a Pd(II) precatalyst.[2]

Q4: Are there non-palladium catalysts that can be used for the cross-coupling of this compound?

A4: Yes, nickel-based catalysts are a promising and more economical alternative to palladium for certain cross-coupling reactions.[6][7]

  • Nickel-Catalyzed Cross-Electrophile Coupling: This method is particularly useful for coupling 2-chloropyridines with alkyl bromides.[6] These reactions often utilize a rigid ligand like bathophenanthroline and are conducted at high concentrations in a solvent such as DMF.[6]

  • Nickel-Catalyzed Suzuki-Miyaura Reactions: Nickel catalysts can also be employed for Suzuki-Miyaura couplings, especially with more reactive aryl halides. For chloropyridines, specific ligand systems are often required to achieve good yields.[8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for various catalyst systems used in the cross-coupling of 2-chloropyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridines

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOHRoom Temp - 1002-24Variable1-3

Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald-type Precatalyst (e.g., XPhos Pd G3)

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the XPhos Pd G3 precatalyst (1-2 mol%).[3]

  • Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.[3]

  • Add the degassed anhydrous THF via syringe.[3]

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC, GC, or LC-MS.[3]

  • Upon completion (typically within 2-8 hours), cool the reaction to room temperature.[3]

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.[3]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand) to an oven-dried reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a reaction vessel, add the this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a terminal alkyne (1.2 equiv.).

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex R1-X transmetalation_complex R1-Pd(II)L_n-R2 pd_complex->transmetalation_complex R2-B(OR)2 + Base transmetalation_complex->pd0 R1-R2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow start Low/No Yield in Cross-Coupling catalyst Is the catalyst system active enough for C-Cl activation? start->catalyst solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst No base Is the base strong enough? catalyst->base Yes catalyst_yes Yes catalyst_no No solution_catalyst->base solution_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->solution_base No oxygen Is the system properly degassed? base->oxygen Yes base_yes Yes base_no No solution_base->oxygen solution_oxygen Thoroughly degas solvents and maintain an inert atmosphere. oxygen->solution_oxygen No end Re-evaluate other parameters (temperature, solvent, etc.) oxygen->end Yes oxygen_yes Yes oxygen_no No solution_oxygen->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Validation & Comparative

Navigating the Mass Spectrometry of 2-Chloro-6-methoxy-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of complex organic molecules is paramount for identification, characterization, and quality control. This guide provides a comparative analysis of the mass spectrometry data for 2-Chloro-6-methoxy-3-nitropyridine and its structural analogs, supported by experimental protocols and data visualizations.

Mass Spectrometric Profile of this compound

The primary fragmentation pathways are expected to involve the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), a methyl radical (-CH₃) from the methoxy group, and the chlorine atom (-Cl).

Comparative Analysis with Structural Analogs

To provide a clearer understanding of the mass spectral characteristics of this compound, a comparison with its close analogs, 2-Chloro-3-nitropyridine and 2-Chloro-5-nitropyridine, is presented below. The experimental data for these analogs is sourced from the NIST Mass Spectrometry Data Center.[5][6]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Inferred Neutral Losses
This compound C₆H₅ClN₂O₃188.57Predicted: [M]+• at 188/190, [M-NO₂]+ at 142/144, [M-OCH₃]+ at 157/159, [M-Cl]+ at 153, [M-CH₃]+ at 173/175
2-Chloro-3-nitropyridine [5][6]C₅H₃ClN₂O₂158.54[M]+• at 158/160, [M-NO₂]+ at 112/114, [M-Cl]+ at 123, [M-NO]+ at 128/130
2-Chloro-5-nitropyridine [7]C₅H₃ClN₂O₂158.54[M]+• at 158/160, [M-NO₂]+ at 112/114, [M-Cl]+ at 123, [M-NO]+ at 128/130

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted electron ionization (EI) mass spectrometry fragmentation pathway of this compound.

G Predicted Mass Spectrometry Fragmentation of this compound M [C₆H₅ClN₂O₃]+• m/z = 188/190 F1 [C₆H₅ClN₂O₂]+• m/z = 173/175 M->F1 -CH₃ F2 [C₅H₅ClN₂O₂]+• m/z = 157/159 M->F2 -OCH₃ F3 [C₆H₅N₂O₃]+ m/z = 153 M->F3 -Cl F4 [C₆H₅ClO]+ m/z = 142/144 M->F4 -NO₂

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A general protocol for acquiring mass spectrometry data for this compound and similar compounds using Electron Ionization (EI) is provided below. This protocol is a guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of about 100 µg/mL.

  • Ensure the sample is fully dissolved. If necessary, sonicate the solution for a few minutes.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

2. Mass Spectrometry Analysis (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)[8]

    • Electron Energy: 70 eV[9]

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-300

    • Scan Speed: 1000 amu/s

3. Data Analysis

  • Identify the molecular ion peak, considering the isotopic pattern of chlorine.

  • Analyze the fragmentation pattern by identifying the major fragment ions and calculating the corresponding neutral losses.

  • Compare the obtained spectrum with library data (if available) and the spectra of related compounds to confirm the structure.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By comparing its predicted fragmentation with that of known analogs and following a standardized experimental protocol, researchers can confidently identify and characterize this compound in their studies.

References

A Comparative Guide to the Reactivity of 2-Chloro-6-methoxy-3-nitropyridine in Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-chloro-6-methoxy-3-nitropyridine with other halopyridines in two key synthetic transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols to aid in practical application.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity of halopyridines in SNAr is significantly influenced by the nature and position of substituents on the pyridine ring.

Theoretical Background

The SNAr reaction of halopyridines typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), stabilize the Meisenheimer complex through resonance and inductive effects, thereby accelerating the reaction. The pyridine nitrogen atom also acts as an electron-withdrawing entity, further activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.

In the case of this compound, the chlorine atom at the 2-position is activated by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the nitro group at the 3-position. The methoxy group at the 6-position, being an electron-donating group, may have a modest deactivating effect compared to an unsubstitued pyridine, but the overall reactivity is dominated by the powerful activation provided by the nitro group and the ring nitrogen.

Quantitative Reactivity Comparison

While direct kinetic data for this compound was not found in a head-to-head comparison with a broad range of other halopyridines, a study on the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C provides valuable insights into the influence of substituent positioning on reactivity.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from a comparative guide on the reactivity of 5-chloro-2-nitropyridine.

From this data, it is evident that the position of the nitro group relative to the leaving group is a critical determinant of reactivity. Halopyridines with the nitro group positioned to stabilize the Meisenheimer complex through direct resonance (ortho or para to the site of attack) exhibit significantly higher reaction rates. For this compound, the nitro group is ortho to the chlorine, suggesting a high level of reactivity, likely comparable to or slightly modulated by the 6-methoxy group when compared to 2-chloro-3-nitropyridine.

Experimental Protocol: SNAr Reaction of this compound with an Amine

This protocol is a generalized procedure based on established methods for SNAr reactions of chloronitropyridines.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, piperidine, or a primary amine) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (1.5-2.0 equiv)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃) to the solution.

  • Add the amine nucleophile (1.1-1.5 equiv) to the stirred suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80 °C), depending on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid base was used, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 2-amino-6-methoxy-3-nitropyridine derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.

Theoretical Background

The reactivity of a heteroaryl halide in Suzuki-Miyaura coupling is primarily governed by the rate-determining oxidative addition step, where the C-X (X = halogen) bond is cleaved by the palladium(0) catalyst. The strength of the C-X bond is a key factor, with the general reactivity trend being C-I > C-Br > C-Cl.[1][2] Consequently, aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized and active catalyst systems, higher temperatures, and longer reaction times.

For this compound, the presence of the electron-withdrawing nitro group and the pyridine nitrogen can influence the electronic properties of the C-Cl bond and the overall catalytic cycle. While these groups activate the ring for nucleophilic attack in SNAr, their effect on the oxidative addition step in Suzuki coupling is more complex and can be substrate- and catalyst-dependent.

Qualitative Reactivity Comparison
HalopyridineC-X Bond Energy (approx.)General Reactivity in Suzuki CouplingTypical Reaction Conditions
2-Iodopyridine~220 kJ/molHighMild conditions, broad range of catalysts
2-Bromopyridine~280 kJ/molModerate to HighMild to moderate conditions, various catalysts
2-Chloropyridine~340 kJ/molLow to ModerateRequires highly active catalysts, higher temperatures
This compound ~340 kJ/mol (C-Cl)Low to Moderate Likely requires specialized, highly active catalyst systems and optimized conditions

The choice between a bromo- and a chloropyridine for a Suzuki coupling often involves a trade-off between reactivity and the cost and availability of the starting material, with chloro-derivatives being generally more economical.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This is a generalized protocol based on modern methods for the Suzuki coupling of less reactive heteroaryl chlorides.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos, or a pre-formed catalyst like SPhos-Pd-G3) (1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridine 2-Chloro-6-methoxy- 3-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Halopyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product Elimination of Leaving Group Leaving_Group Chloride (Cl⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Workflow start Start setup Combine Halopyridine, Boronic Acid, Base, and Catalyst in Flask start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (e.g., 80-120 °C) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up (Extraction) monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of three robust analytical methods for assessing the purity of 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8), a key building block in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document presents a comparative analysis of their performance, supported by detailed experimental protocols and illustrative data to facilitate method selection and implementation.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Typical Purity Assay >98.0%[1]Not explicitly found, but used for related compounds.High accuracy, often used for primary standard certification.
Key Strengths - Wide applicability to a broad range of compounds. - High resolution and sensitivity. - Non-destructive.- High efficiency and resolution for volatile compounds. - Sensitive detectors (e.g., FID).- Primary analytical method, can provide traceability. - No need for a specific reference standard of the analyte. - Provides structural information.
Key Limitations - Requires a reference standard for quantification. - Can consume significant volumes of organic solvents.- Limited to thermally stable and volatile compounds. - Potential for analyte degradation at high temperatures.- Lower sensitivity compared to chromatographic methods. - Requires a highly pure and stable internal standard. - Potential for signal overlap.
Common Impurities Can separate positional isomers like 2-chloro-6-methoxy-5-nitropyridine.Capable of separating isomers of substituted pyridines.Can detect and quantify impurities if their signals do not overlap with the analyte or internal standard.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility and facilitate implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used and reliable method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size[2]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Gas Chromatography (GC)

Gas chromatography is a suitable alternative for the purity analysis of this compound, provided the compound is thermally stable under the analytical conditions. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetone.

  • Sample Solution: Prepare a 1 mg/mL solution of the sample in acetone.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: Maleic acid or 1,4-Dinitrobenzene are suitable choices due to their chemical stability and simple 1H NMR spectra with signals that are unlikely to overlap with the analyte's signals.[3][4]

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an equimolar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube for analysis.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes for determining the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample and Standard dissolve Dissolve in Acetonitrile prep_start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Standard integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_start Weigh Sample and Standard dissolve Dissolve in Acetone prep_start->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity vs. Standard integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep_start Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

References

A Comparative Guide to HPLC and GC-MS Analysis of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of pharmaceutical intermediates is critical for ensuring product quality and process control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-6-methoxy-3-nitropyridine, a key building block in the synthesis of various active pharmaceutical ingredients. This comparison is supported by detailed experimental protocols and representative data to aid in selecting the most appropriate analytical technique for specific research needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective, offering excellent resolution and sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Sample Solution: Dissolve an appropriate amount of the sample in methanol to achieve a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Performance Data (HPLC)

The following table summarizes the expected quantitative performance of the HPLC method for the analysis of this compound and a potential process impurity, 2,6-dichloro-3-nitropyridine.

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)
This compound4.50.10.3>0.999
2,6-dichloro-3-nitropyridine5.80.150.5>0.998

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds. This compound, with a melting point of 78-80°C, is amenable to GC analysis. The mass spectrometric detector provides definitive identification based on the compound's mass spectrum.

Experimental Protocol: GC-MS

Instrumentation: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a quadrupole mass spectrometer.

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.

  • Sample Solution: Dissolve an appropriate amount of the sample in ethyl acetate to achieve a similar concentration.

  • Ensure the solutions are clear and free of particulate matter.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column HP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300
Performance Data (GC-MS)

The following table summarizes the expected quantitative performance of the GC-MS method.

CompoundRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (r²)
This compound8.2515>0.999
2,6-dichloro-3-nitropyridine7.5825>0.997

Method Comparison and Recommendations

FeatureHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, with detection by mass-to-charge ratio.
Applicability Suitable for non-volatile and thermally labile compounds. Ideal for routine purity and assay determination.Best for volatile and thermally stable compounds. Provides definitive identification.
Sensitivity Good, typically in the low µg/mL range.Excellent, often reaching low ng/mL levels.
Specificity Relies on retention time for identification, which can be ambiguous without a reference standard.Highly specific due to the unique mass fragmentation pattern of each compound.
Sample Throughput Relatively fast, with run times typically under 15 minutes.Can have longer run times due to the oven temperature program.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Recommendations:

  • For routine quality control, purity assessment, and quantification where the identity of the main component and impurities are known, HPLC-UV is a robust, cost-effective, and efficient choice.[1]

  • For impurity identification, structural elucidation of unknown byproducts, and trace-level analysis, the superior sensitivity and specificity of GC-MS make it the preferred method.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Ethyl Acetate Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 50-300) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify by Library Match Spectrum->Identify Quantify Quantify by Ion Abundance Spectrum->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Decision Pathway for Method Selection

The choice between HPLC and GC-MS is contingent upon the analytical objective. The following diagram outlines a logical pathway for selecting the appropriate technique.

Decision_Tree Start Analytical Goal? Objective Routine QC / Purity Assay or Unknown ID / Trace Analysis? Start->Objective HPLC_Path Routine QC / Purity Objective->HPLC_Path Routine GCMS_Path Unknown ID / Trace Analysis Objective->GCMS_Path Unknown/Trace Thermal_Stability Is the compound thermally stable? HPLC_Path->Thermal_Stability GCMS_Final Use GC-MS GCMS_Path->GCMS_Final HPLC_Final Use HPLC Thermal_Stability->HPLC_Final No Thermal_Stability->GCMS_Final Yes

Caption: Decision tree for selecting between HPLC and GC-MS for analysis.

References

A Comparative Spectroscopic Analysis of 2-Chloro-6-methoxy-3-nitropyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-Chloro-6-methoxy-3-nitropyridine and its key derivatives, 2-amino-6-methoxy-3-nitropyridine and 2,6-dimethoxy-3-nitropyridine, is presented here to provide researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization. This guide offers a detailed examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its amino and dimethoxy derivatives. These values are essential for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H)[1]Data not explicitly found in search results, but typical shifts for similar structures suggest aromatic carbons between 110-160 ppm and the methoxy carbon around 55-60 ppm.
2-Amino-6-methoxy-3-nitropyridine 3.89 (s, 3H, OCH₃), 6.14-6.16 (d, 1H), 8.16 (s, 2H, NH₂), 8.24-8.27 (d, 1H)[2]Data not explicitly found in search results. A computational study predicts vibrational frequencies but not NMR chemical shifts.
2,6-Dimethoxy-3-nitropyridine Data not explicitly found in search results.Data not explicitly found in search results.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound All 45 fundamental vibrations are active in both IR and Raman.[1] A key vibration would be the O-CH₃ stretching mode.[1] PubChem indicates the availability of FTIR spectra.[3]Exact Mass: 187.998871[4]
2-Amino-6-methoxy-3-nitropyridine A detailed vibrational analysis has been performed using DFT calculations, with assignments for all vibrational modes.[1] Key vibrations include N-H, C-H, C=C, C=N, N=O, and C-O stretching and bending modes.Molecular Weight: 169.14 g/mol [5]
2,6-Dimethoxy-3-nitropyridine The NIST WebBook lists an IR spectrum for 2,6-dimethoxypyridine, which can serve as a reference for the C-O and aromatic ring vibrations.Molecular Weight: 184.15 g/mol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of these pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, spectral widths are typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): For solid samples, the KBr pellet method or the thin solid film method is commonly used.

  • KBr Pellet: A small amount of the sample (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Thin Solid Film: The solid sample is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: Samples for mass spectrometry are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

Data Acquisition: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for creating molecular ions and fragments. The instrument analyzes the mass-to-charge ratio (m/z) of the ions, providing information about the molecular weight and fragmentation pattern of the compound.

Experimental Workflow and Synthesis

The synthesis of nitropyridine derivatives often involves a multi-step process, starting from a commercially available pyridine precursor. A typical workflow for the synthesis and subsequent spectroscopic analysis is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Pyridine Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Substitution Nucleophilic Substitution (e.g., with NaOCH₃ or NH₃) Nitration->Substitution Purification Purification (e.g., Recrystallization, Chromatography) Substitution->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Data Analysis & Structure Elucidation NMR->Data IR->Data MS->Data

Caption: General workflow for the synthesis and spectroscopic characterization of nitropyridine derivatives.

This guide provides a foundational dataset for researchers working with this compound and its derivatives. The presented spectroscopic data and experimental protocols will aid in the accurate identification and further investigation of these important chemical entities.

References

Comparative Analysis of Biologically Active Compounds Derived from 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various heterocyclic compounds synthesized from the versatile starting material, 2-Chloro-6-methoxy-3-nitropyridine. This key intermediate is a valuable building block in the synthesis of a diverse range of molecules with potential therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities. The following sections present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to aid in drug discovery and development efforts.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of representative compounds synthesized from this compound and its close structural analogs. These tables are designed to provide a clear and concise comparison of their potency against various biological targets.

Table 1: Anticancer Activity of Synthesized Pyridine and Fused-Pyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Thieno[2,3-c]pyridine Derivative 6i HSC3 (Head and Neck)10.8[1]
T47D (Breast)11.7[1]
RKO (Colorectal)12.4[1]
Furo[2,3-b]pyridine-2-carboxamide 4e HeLa (Cervical)-[2]
COLO205 (Colon)-[2]
Hep G2 (Liver)-[2]
MCF 7 (Breast)-[2]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 5h HeLa (Cervical)-[2]
COLO205 (Colon)-[2]
Hep G2 (Liver)-[2]
MCF 7 (Breast)-[2]
2,4,6-Trisubstituted Pyridine Derivatives Renal and Prostate Cancer Cell LinesPotent Activity[3]

Note: Specific IC50 values for compounds 4e and 5h were not provided in the source, but they were highlighted as showing significant activity. Similarly, the trisubstituted pyridine derivatives were reported to have potent activity without specific quantitative data in the referenced article.

Table 2: Antimicrobial Activity of Synthesized Pyridine and Benzoxazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Benzoxazole Derivative IIIa Staphylococcus aureus500 - 15.6[4]
Bacillus subtilis500 - 15.6[4]
Escherichia coli500 - 15.6[4]
Pseudomonas aeruginosa500 - 15.6[4]
Candida albicans500 - 15.6[4]
Aspergillus niger500 - 15.6[4]
Pyrido[2,3-d]pyrimidine-4-one 7a Bacteria4 - 20 (µmol L⁻¹)[5]
Pyrido[2,3-d]pyrimidine-4-one 7d Bacteria4 - 20 (µmol L⁻¹)[5]
Pyrrolo[2,1-b][4][6]benzothiazole 9a Bacteria4 - 20 (µmol L⁻¹)[5]
Pyrrolo[2,1-b][4][6]benzothiazole 9d Bacteria4 - 20 (µmol L⁻¹)[5]
Chelocardin CDCHD Enterobacterales0.25 - 16[6]
Stenotrophomonas maltophilia0.25 - 16[6]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of new compounds synthesized from this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, COLO205, Hep G2, MCF 7)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilizing solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by compounds derived from this compound and a general workflow for their biological evaluation.

anticancer_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies start 2-Chloro-6-methoxy- 3-nitropyridine reaction Chemical Synthesis start->reaction Precursor compounds Novel Pyridine Derivatives reaction->compounds Yields invitro In Vitro Assays (e.g., MTT, MIC) compounds->invitro Testing data Quantitative Data (IC50, MIC) invitro->data Generates sar Structure-Activity Relationship (SAR) data->sar pathway Mechanism of Action (Signaling Pathways) sar->pathway invivo In Vivo Studies pathway->invivo

Caption: General workflow for the synthesis and biological evaluation of novel pyridine derivatives.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Pyridine Derivative (Kinase Inhibitor) inhibitor->receptor Inhibits inhibitor->pi3k Inhibits

References

A Comparative Analysis of Suzuki and Negishi Couplings for the Functionalization of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient C-C bond formation on electron-deficient heterocyclic scaffolds is a critical endeavor. This guide presents a comparative study of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Negishi couplings, for the functionalization of the challenging substrate, 2-chloro-6-methoxy-3-nitropyridine. While direct comparative experimental data for this specific substrate is not extensively available in published literature, this guide synthesizes established protocols for analogous electron-deficient chloropyridines to provide a robust framework for reaction optimization and selection.

The pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. The targeted modification of substituted pyridines, such as this compound, is pivotal for the development of novel molecular entities. The electron-withdrawing nature of the nitro group and the pyridine nitrogen in this substrate makes the activation of the C-Cl bond for cross-coupling reactions particularly challenging. Both the Suzuki and Negishi couplings offer viable pathways for this transformation, each with its own set of advantages and disadvantages.

Performance Comparison: Suzuki vs. Negishi Coupling

The choice between the Suzuki and Negishi coupling often depends on factors such as the availability of starting materials, functional group tolerance, and desired reaction conditions. The following table summarizes the key characteristics and typical reaction parameters for the coupling of an aryl group to this compound via each method, extrapolated from data on similar electron-deficient chloropyridines.

ParameterSuzuki CouplingNegishi Coupling
Organometallic Reagent Arylboronic acid or esterArylzinc halide
Typical Catalyst System Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos, XPhos) or PEPPSI™-IPrPd₂(dba)₃ / XPhos or Pd(PPh₃)₄
Base Required (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Not typically required
Solvent Toluene/H₂O, Dioxane/H₂O, or other polar aprotic solventsAnhydrous THF, Dioxane, or DMF
Temperature 80-110 °CRoom temperature to 80 °C
Reaction Time 2-24 hours1-18 hours
Typical Yields Moderate to excellent (60-95%)Good to excellent (70-98%)
Key Advantages Organoboron reagents are often commercially available, air- and moisture-stable, and have low toxicity.[1]Organozinc reagents exhibit high reactivity, often leading to faster reactions and higher yields, especially for challenging substrates.[2] The reaction has high functional group tolerance.[2]
Key Disadvantages Can require higher temperatures and stronger bases for unreactive chlorides.[3] Potential for protodeboronation of the boronic acid.[4]Organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring anhydrous reaction conditions.[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for success in synthetic chemistry. Below are representative protocols for the Suzuki and Negishi couplings of this compound with a generic aryl partner.

Suzuki Coupling: General Procedure

This protocol is based on established methods for the Suzuki-Miyaura coupling of challenging 2-chloropyridines.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • The reaction mixture is then heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Negishi Coupling: General Procedure

This protocol is adapted from general procedures for the Negishi coupling of heteroaryl chlorides.[5]

Materials:

  • Aryl halide (for preparation of organozinc reagent, 1.1 mmol, 1.1 equiv)

  • n-Butyllithium or isopropylmagnesium chloride (for metal-halogen exchange)

  • Zinc chloride (ZnCl₂, 1.1 mmol, 1.1 equiv, as a solution in THF)

  • This compound (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent (in a separate flask):

    • To an oven-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes.

    • To this solution, add the zinc chloride solution in THF dropwise and allow the mixture to warm to room temperature.

  • Coupling Reaction:

    • In a separate oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.

    • Add anhydrous THF to dissolve the solids.

    • To this mixture, add the freshly prepared organozinc reagent via cannula.

    • The reaction mixture is stirred at room temperature or heated to 60-80 °C for 1-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Visualizing the Catalytic Cycles

To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki and Negishi couplings.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Negishi_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation (R-ZnX') PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

References

Characterization of Impurities in 2-Chloro-6-methoxy-3-nitropyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-Chloro-6-methoxy-3-nitropyridine, focusing on the characterization and control of impurities. Detailed experimental protocols and comparative data are presented to aid in the selection of synthetic strategies and analytical methods for ensuring high purity of this key pharmaceutical intermediate.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. This guide compares the two primary synthetic routes to this compound, detailing their respective impurity profiles and providing robust analytical methods for their characterization.

Comparison of Synthetic Routes and Impurity Profiles

The two main strategies for synthesizing this compound are the direct nitration of 2-chloro-6-methoxypyridine and the nucleophilic substitution of 2,6-dichloro-3-nitropyridine with sodium methoxide. Each route presents a unique set of potential impurities.

Route 1: Nitration of 2-Chloro-6-methoxypyridine

This is the most common and direct method. However, the nitration of the pyridine ring can lead to the formation of a significant regioisomeric impurity, 2-chloro-6-methoxy-5-nitropyridine, which can be challenging to separate from the desired product due to their similar physical properties.[1]

Key Impurities:

  • Unreacted Starting Material: 2-Chloro-6-methoxypyridine

  • Isomeric By-product: 2-Chloro-6-methoxy-5-nitropyridine

  • Over-nitrated/Degradation Products: Dinitro species or other degradation products (typically in trace amounts).

Route 2: Methoxylation of 2,6-Dichloro-3-nitropyridine

This alternative route avoids the issue of regioselectivity during nitration. The starting material, 2,6-dichloro-3-nitropyridine, is first synthesized by nitrating 2,6-dichloropyridine.[2][3] The subsequent selective methoxylation at the 6-position yields the desired product.

Key Impurities:

  • Unreacted Starting Material: 2,6-Dichloro-3-nitropyridine

  • Di-methoxylated Product: 2,6-Dimethoxy-3-nitropyridine

  • Hydrolysis Product: 2-Hydroxy-6-methoxy-3-nitropyridine (if water is present)

Quantitative Comparison of Impurity Profiles

The following table summarizes the typical impurity profiles for the two synthetic routes based on literature and process optimization studies.

ImpurityRoute 1: Nitration (%)Route 2: Methoxylation (%)Analytical Method
2-Chloro-6-methoxypyridine0.1 - 0.5-HPLC, GC-MS
2-Chloro-6-methoxy-5-nitropyridine1.0 - 5.0-HPLC, LC-MS
2,6-Dichloro-3-nitropyridine-0.1 - 0.3HPLC, GC-MS
2,6-Dimethoxy-3-nitropyridine-< 0.1HPLC, LC-MS
Purity of this compound 95.0 - 99.0 > 99.5 HPLC

Note: Purity levels are post-initial workup and before final purification steps like recrystallization or alkaline treatment. A patent describes a purification method involving treatment with an alkaline solution to achieve a purity of 99-100%.[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis are provided below.

Synthesis Protocols

Route 1: Nitration of 2-Chloro-6-methoxypyridine

  • To a stirred mixture of concentrated sulfuric acid (5 volumes) and fuming nitric acid (2 volumes), cooled to 0 °C, slowly add 2-chloro-6-methoxypyridine (1 equivalent).

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the crude product, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by treatment with an aqueous alkaline solution to remove acidic impurities and facilitate the separation of isomers.[1]

Route 2: Methoxylation of 2,6-Dichloro-3-nitropyridine

  • Dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol (10 volumes).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of this compound and its key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[4] For MS compatibility, 0.1% formic acid can be used.[4]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the detection of volatile starting materials and by-products.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of the desired product and isolated impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Analysis: Compare the chemical shifts and coupling constants with known reference spectra of the expected compounds. For this compound, the ¹H NMR spectrum in CDCl₃ typically shows signals around 8.3 ppm (d) and 7.1 ppm (d) for the pyridine protons, and a singlet around 4.1 ppm for the methoxy group.

Visualizations

Synthetic Pathways and Impurity Formation

Synthesis_Comparison cluster_route1 Route 1: Nitration cluster_route2 Route 2: Methoxylation SM1 2-Chloro-6-methoxypyridine R1 HNO₃ / H₂SO₄ SM1->R1 P1 This compound R1->P1 Desired Reaction Imp1 2-Chloro-6-methoxy-5-nitropyridine R1->Imp1 Side Reaction SM2 2,6-Dichloro-3-nitropyridine R2 NaOCH₃ / CH₃OH SM2->R2 P2 This compound R2->P2 Desired Reaction Imp2 2,6-Dimethoxy-3-nitropyridine R2->Imp2 Side Reaction

Caption: Comparison of synthetic routes and major impurity formation.

Experimental Workflow for Impurity Characterization

Impurity_Characterization_Workflow start Crude Product from Synthesis hplc HPLC Impurity Profiling (Quantification) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms prep_hplc Preparative HPLC (Impurity Isolation) hplc->prep_hplc If unknown peaks > threshold lcms LC-MS Analysis (Identification) hplc->lcms report Complete Impurity Profile gcms->report nmr NMR Spectroscopy (Structural Elucidation) prep_hplc->nmr nmr->report lcms->report

Caption: Workflow for the characterization of impurities.

Conclusion

The choice of synthetic route for this compound has a significant impact on the impurity profile. While the nitration of 2-chloro-6-methoxypyridine is a more direct approach, it necessitates a robust purification strategy to remove the isomeric 5-nitro impurity. The methoxylation of 2,6-dichloro-3-nitropyridine offers a cleaner impurity profile with respect to isomers, generally yielding a higher purity product before final purification.

A combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive analytical toolkit for the identification, quantification, and structural elucidation of potential impurities. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions for the synthesis and quality control of high-purity this compound, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for the valuable intermediate, 2-Chloro-6-methoxy-3-nitropyridine. We will explore two established methods, offering a side-by-side analysis of their performance based on experimental data. Additionally, a novel, yet unvalidated, synthetic strategy is proposed to stimulate further research and process optimization.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Direct NitrationRoute B: Stepwise Functionalization
Starting Material 2-Chloro-6-methoxypyridine2,6-Dichloropyridine
Number of Steps 2 (including purification)2
Overall Yield ~92%[1]Estimated >70%
Final Purity 99-100%[1]High (expected >98%)
Key Advantages Fewer steps, potentially higher overall yieldHigh purity of intermediates, predictable regioselectivity
Key Disadvantages Formation of impurities requiring significant purificationHandling of highly reactive intermediates

Established Synthetic Methodologies

Two primary routes for the synthesis of this compound have been extensively documented in scientific literature and patents.

Route A: Direct Nitration of 2-Chloro-6-methoxypyridine

This approach involves the direct nitration of commercially available 2-Chloro-6-methoxypyridine. While this method is concise, it necessitates a significant purification step to remove isomeric byproducts.

Experimental Protocol:

  • Nitration: 2-Chloro-6-methoxypyridine (143.6 g, 1 mol) is added portion-wise to a stirred mixture of concentrated sulfuric acid (1600 ml) and fuming nitric acid (800 ml) at a temperature maintained between 0 and 20°C.[1] The reaction mixture is stirred for an additional 3 hours at this temperature.[1]

  • Work-up: The reaction mixture is poured onto 5 kg of crushed ice, and the precipitated crude product is filtered and washed with water until acid-free.[1] This yields a product of 84-85% purity.[1]

  • Purification: The crude this compound (500 g) is dissolved in toluene (1500 ml) and stirred vigorously with 24% aqueous ammonia (500 ml) for 12 hours at 40°C.[1] The organic layer is separated, and the solvent is removed under vacuum. The residue is stirred with heptane, and the purified product is collected by filtration and dried, yielding a product with 99-100% purity.[1]

Logical Workflow for Route A:

Route_A start 2-Chloro-6-methoxypyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate Crude Product (84-85% Purity) step1->intermediate step2 Purification (Toluene, aq. NH₃) intermediate->step2 end This compound (99-100% Purity) step2->end

Direct Nitration and Purification of 2-Chloro-6-methoxypyridine.
Route B: Stepwise Functionalization from 2,6-Dichloropyridine

This synthetic strategy begins with the nitration of 2,6-dichloropyridine, followed by a selective methoxylation. This route offers excellent control over regioselectivity, yielding high-purity intermediates.

Experimental Protocol:

  • Nitration of 2,6-Dichloropyridine: 2,6-Dichloropyridine (25.0 g, 0.168 mol) is slowly added to concentrated sulfuric acid while stirring at 20-25°C.[2] Concentrated nitric acid (75.0 g, 98.0%) is then added slowly, keeping the temperature below 50°C.[2] The mixture is heated to 100-105°C for 5 hours.[2] After cooling, the mixture is poured into ice water, and the precipitated 2,6-dichloro-3-nitropyridine is filtered, washed with water, and dried. This step typically yields a product with a purity of 99.5% (GC).[2]

  • Selective Methoxylation: To a solution of sodium methoxide in methanol, 2,6-dichloro-3-nitropyridine is added at a controlled temperature. The reaction is stirred until completion, monitored by TLC. The product, this compound, is then isolated through aqueous work-up and extraction. While specific yields for this direct methoxylation are not detailed in the provided search results, analogous reactions suggest good conversion rates.

Logical Workflow for Route B:

Route_B start 2,6-Dichloropyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate 2,6-Dichloro-3-nitropyridine step1->intermediate step2 Selective Methoxylation (NaOMe, MeOH) intermediate->step2 end This compound step2->end

Stepwise Synthesis from 2,6-Dichloropyridine.

A Novel, Unvalidated Synthetic Approach

Further investigation into more efficient and potentially greener synthetic methodologies is warranted. A proposed, yet unvalidated, route could involve a late-stage functionalization strategy, minimizing the handling of hazardous nitrating agents in the early steps.

Proposed Route C: Late-Stage Nitration

This conceptual route would begin with a more elaborate pyridine core, introducing the nitro group at a later stage. This could potentially offer a different impurity profile and avoid the challenges associated with the nitration of halogenated pyridines.

  • Synthesis of a Precursor: A potential starting point could be the synthesis of 2-chloro-6-methoxypyridine-3-boronic acid or a similar derivative.

  • Late-Stage Nitration: The precursor would then be subjected to a late-stage nitration protocol. Recent advancements in this area may offer milder and more selective conditions compared to traditional methods.

This proposed route is purely theoretical and would require significant experimental validation to determine its feasibility, yield, and overall efficiency.

Conceptual Workflow for Proposed Route C:

Route_C start Functionalized Pyridine Precursor step1 Late-Stage Nitration start->step1 end This compound step1->end

Conceptual Late-Stage Nitration Approach.

Conclusion

Both established Routes A and B offer viable pathways to this compound. Route A is more direct but requires a dedicated purification step to achieve high purity. Route B, while involving an additional synthetic step from a simpler starting material, provides greater control over the introduction of functional groups and yields a high-purity intermediate. The choice between these routes will depend on factors such as the availability of starting materials, scalability, and the desired final purity. The proposed new route highlights an area for future research that could lead to a more streamlined and efficient synthesis of this important chemical building block.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methoxy-3-nitropyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Chloro-6-methoxy-3-nitropyridine (CAS No: 38533-61-8), ensuring the safety of laboratory personnel and compliance with regulatory standards.

Proper handling and disposal of chemical waste are paramount in a laboratory setting. This compound is a combustible solid that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following procedures is critical for minimizing risks and ensuring environmental responsibility.

Hazard Profile at a Glance

For quick reference, the key hazard information for this compound is summarized in the table below.

Hazard CategoryClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use eyeshields or safety glasses.

  • Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.

  • Body Protection: A lab coat or other protective clothing should be worn.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

  • Container Management:

    • Ensure the original container is securely closed.

    • If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "Waste this compound" and include the relevant hazard symbols.

    • Do not mix with other waste materials.[2] Leave chemicals in their original containers whenever possible.[2]

  • Waste Collection:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.

    • Keep the container tightly closed.[2]

  • Spill Management (in case of a spill during handling for disposal):

    • Avoid breathing dust.[3]

    • Shut off all possible sources of ignition.[3]

    • For minor spills, clean up immediately following your institution's standard operating procedures.[3]

    • Wear the prescribed PPE, including respiratory protection.

    • Carefully sweep or scoop up the spilled solid, minimizing dust generation.

    • Place the spilled material into a designated, labeled waste container.

    • Decontaminate the spill area and all equipment used for cleanup.[3]

  • Final Disposal:

    • The disposal of this compound must be carried out by an approved waste disposal plant.[2]

    • All disposal activities must adhere to national and local regulations.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Eyeshields, N95 Mask) start->ppe check_container Step 2: Inspect Waste Container ppe->check_container container_ok Container is Secure and Labeled check_container->container_ok OK container_not_ok Action: Re-containerize and Label Properly check_container->container_not_ok Damaged/ Not Labeled storage Step 3: Store in Designated Well-Ventilated Waste Area container_ok->storage container_not_ok->storage contact_ehs Step 4: Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal End: Disposal by Approved Waste Management Facility contact_ehs->disposal

References

Personal protective equipment for handling 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-6-methoxy-3-nitropyridine

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No: 38533-61-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Safety Overview

This compound is a combustible solid that is classified as a skin, eye, and respiratory irritant.[1][2][3][4] Adherence to the safety precautions outlined below is mandatory to prevent exposure and ensure a safe laboratory environment.

Hazard ClassificationDescriptionGHS Hazard Statements
Skin IrritationCauses skin irritation[3][4]H315
Eye IrritationCauses serious eye irritation[3][4]H319
Respiratory IrritationMay cause respiratory irritation[3][4]H335
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEStandard
RespiratoryDust mask (type N95 or equivalent)[1][5]NIOSH or European Standard EN 149[6][7]
EyesSafety glasses with side-shields or goggles[1][5]OSHA 29 CFR 1910.133 or European Standard EN166[7]
HandsChemical-resistant gloves (e.g., nitrile rubber)[1][5]
BodyLaboratory coat, long-sleeved clothing[8]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][10]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.[7]

  • Gather Materials: Before starting work, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • Handle as a powder.[2] Avoid generating dust.[9]

    • If weighing, do so within the fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatula) for transfers to minimize dust creation.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[9]

    • Collect the absorbed material into a suitable, labeled container for disposal.[9]

    • Clean the spill area thoroughly.

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6][7]

    • Remove and properly store or dispose of PPE.

Disposal Plan
  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Disposal Regulations:

    • Dispose of contents and container in accordance with all local, state, and federal regulations.[9][11]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Do not discharge into sewers or waterways.[11]

  • Container Decontamination:

    • If a container is to be reused, it must be thoroughly cleaned to ensure no residual chemical remains.

    • If the container cannot be sufficiently cleaned, it should be punctured to prevent reuse and disposed of as hazardous waste.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_disposal Waste Management A Assess Hazards & Review SDS B Ensure Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don Appropriate PPE C->D E Handle in Fume Hood D->E F Weigh & Transfer with Care E->F G Perform Experiment F->G H Segregate Waste G->H I Decontaminate Work Area H->I J Doff & Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K L Store Waste in Labeled Container K->L M Consult EHS for Disposal L->M

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-methoxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxy-3-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.